7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Description
Properties
IUPAC Name |
7-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNONCRQWDVQJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601516 | |
| Record name | 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185316-44-3 | |
| Record name | 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is predicated on a two-step sequence involving an initial acylation followed by an intramolecular Friedel-Crafts cyclization. This document outlines the core chemical principles, detailed experimental protocols based on analogous reactions, and representative quantitative data.
Core Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process. The initial step involves the acylation of 3-bromoaniline with 3,3-dimethylacryloyl chloride to form the intermediate, N-(3-bromophenyl)-3,3-dimethylacrylamide. The subsequent and final step is an intramolecular Friedel-Crafts cyclization of this intermediate, catalyzed by a strong acid such as polyphosphoric acid (PPA), to yield the target compound.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis. These values are based on analogous reactions reported in the chemical literature and serve as a benchmark for the expected outcomes of the described protocols.
Table 1: Acylation of 3-Bromoaniline
| Parameter | Value | Reference |
| Reactant 1 | 3-Bromoaniline | Generic |
| Reactant 2 | 3,3-Dimethylacryloyl chloride | Generic |
| Solvent | Dichloromethane (DCM) | Analogous Reactions |
| Base | Triethylamine (TEA) | Analogous Reactions |
| Reaction Temperature | 0 °C to Room Temperature | Analogous Reactions |
| Reaction Time | 2-4 hours | Analogous Reactions |
| Typical Yield | 85-95% | Analogous Reactions |
Table 2: Intramolecular Friedel-Crafts Cyclization
| Parameter | Value | Reference |
| Reactant | N-(3-bromophenyl)-3,3-dimethylacrylamide | Generic |
| Catalyst | Polyphosphoric Acid (PPA) | [1] |
| Reaction Temperature | 80-100 °C | [1] |
| Reaction Time | 1-3 hours | [1] |
| Typical Yield | 70-85% | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the proposed synthesis. These protocols are derived from established procedures for similar chemical transformations.
Step 1: Synthesis of N-(3-bromophenyl)-3,3-dimethylacrylamide
This procedure details the acylation of 3-bromoaniline with 3,3-dimethylacryloyl chloride.
Materials:
-
3-Bromoaniline
-
3,3-Dimethylacryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled solution, add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-bromophenyl)-3,3-dimethylacrylamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Step 2: Synthesis of this compound
This procedure describes the intramolecular Friedel-Crafts cyclization of N-(3-bromophenyl)-3,3-dimethylacrylamide using polyphosphoric acid.
Materials:
-
N-(3-bromophenyl)-3,3-dimethylacrylamide
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Thermometer
Procedure:
-
In a round-bottom flask, add N-(3-bromophenyl)-3,3-dimethylacrylamide (1.0 eq) to polyphosphoric acid (10-20 eq by weight).
-
Heat the mixture with stirring to 80-100 °C and maintain this temperature for 1-3 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
The following diagram illustrates the logical workflow of the entire synthetic process.
References
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
For the attention of: Researchers, scientists, and drug development professionals.
Subject: Comprehensive analysis of the physicochemical properties of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS No. 185316-44-3).
Executive Summary
This technical guide addresses the physicochemical properties of the heterocyclic compound this compound. A thorough search of public chemical databases, supplier safety data sheets, and the scientific literature reveals that while this compound is commercially available for research purposes, there is a significant lack of publicly available, experimentally determined physicochemical data. This document summarizes the known structural information and provides standardized, detailed experimental protocols for the determination of key physicochemical parameters such as melting point, solubility, and the partition coefficient (logP). These protocols are presented to guide researchers in the empirical characterization of this and other novel compounds. Additionally, a logical workflow for such a characterization is provided in a visual diagram.
Compound Identification and Data Presentation
This compound is a substituted quinolinone derivative. While its molecular formula and weight can be calculated, extensive searches indicate that empirical data for its core physicochemical properties are not published in readily accessible literature or databases. A safety data sheet for the compound explicitly states "No data available" for properties such as melting point and solubility.[1]
Table 1: Physicochemical Properties of this compound
| Property | Data | Source / Method |
| IUPAC Name | This compound | Nomenclature |
| CAS Number | 185316-44-3 | Chemical Registry |
| Molecular Formula | C₁₁H₁₂BrNO | Calculation |
| Molecular Weight | 254.12 g/mol | Calculation |
| Melting Point | Data Not Available | - |
| Boiling Point | Data Not Available | - |
| Aqueous Solubility | Data Not Available | - |
| Partition Coefficient (logP) | Data Not Available | - |
| pKa | Data Not Available | - |
Experimental Protocols for Physicochemical Characterization
The following sections detail standard laboratory protocols that can be employed to determine the key physicochemical properties of this compound.
Determination of Melting Point
The melting point provides a quick assessment of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.
-
Apparatus: Digital melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), mortar and pestle.
-
Procedure:
-
Sample Preparation: Ensure the compound is a fine, dry powder. If the sample consists of coarse crystals, gently grind it to a fine powder using a mortar and pestle.[2]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of the compound (1-2 mm in height) enters the tube.[3] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.
-
Initial (Rapid) Determination: Place the loaded capillary into the heating block of the melting point apparatus. Set a rapid heating rate (e.g., 10-20°C per minute) to determine an approximate melting range. This prevents spending excessive time on precise measurements of an unknown compound.[4]
-
Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat at a medium rate until the temperature is approximately 20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.[5]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
-
Determination of Aqueous Solubility
Solubility testing helps determine the presence of polar functional groups and provides essential information for formulation and biological testing.
-
Apparatus: Small test tubes, vortex mixer, analytical balance, volumetric flasks, appropriate solvent (e.g., deionized water, phosphate-buffered saline).
-
Procedure (Qualitative):
-
Place approximately 25 mg of the compound into a small test tube.
-
Add 0.75 mL of water in small portions (e.g., 0.25 mL at a time).
-
After each addition, shake or vortex the tube vigorously for at least 30-60 seconds.[6][7]
-
Observe the sample after each agitation. Classify the compound as soluble (dissolves completely), partially soluble, or insoluble.[7]
-
-
Procedure (Quantitative - Shake-Flask Method):
-
Prepare a saturated solution by adding an excess amount of the compound to a known volume of solvent (e.g., water at a specific temperature) in a sealed flask.
-
Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to stand without agitation for a sufficient time for the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant. This may require centrifugation or filtration to remove any suspended microcrystals.
-
Determine the concentration of the compound in the aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
The determined concentration represents the solubility of the compound at that temperature.
-
Determination of Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Apparatus: Separatory funnel or vials, analytical balance, pH meter, vortex mixer or shaker, octanol, and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4).
-
Procedure (Shake-Flask Method):
-
Phase Preparation: Pre-saturate the octanol with the aqueous buffer and the aqueous buffer with octanol by mixing them and allowing the phases to separate for at least 24 hours.[8]
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated octanol.
-
Partitioning: Add a known volume of the octanol stock solution to a known volume of the pre-saturated aqueous buffer in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases. Let the phases separate completely.[8]
-
Analysis: Carefully sample both the octanol and aqueous layers. Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[9]
-
P = [Concentration]octanol / [Concentration]aqueous
-
logP = log₁₀(P)
-
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the initial physicochemical characterization of a novel research compound like this compound.
Caption: Workflow for Physicochemical Characterization.
References
- 1. staging.keyorganics.net [staging.keyorganics.net]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. chm.uri.edu [chm.uri.edu]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ws [chem.ws]
- 8. agilent.com [agilent.com]
- 9. acdlabs.com [acdlabs.com]
An In-depth Technical Guide on 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and Its Structural Isomer
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the chemical identifiers, properties, and synthesis of the specified compound 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Extensive database searches indicate that this specific quinolinone derivative is not a commercially available compound and does not have a registered CAS number. Consequently, detailed experimental data for this exact molecule is not available in public repositories.
However, a close structural isomer, 7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one , is a known and accessible compound. This guide will focus on providing comprehensive data for this analogous isoquinoline derivative, as its structural similarity makes it a relevant point of reference for researchers interested in the target quinolinone.
Section 1: Compound Identification and Properties
While data for the requested quinolinone is unavailable, the following tables summarize the identifiers and known properties of its structural isomer, 7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one.
Chemical Identifiers
| Identifier Type | Value | Source |
| CAS Number | 1784426-29-4 | [1] |
| IUPAC Name | 7-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | |
| Molecular Formula | C₁₁H₁₂BrNO | |
| InChI | 1S/C11H12BrNO/c1-11(2)6-13-10(14)8-5-7(12)3-4-9(8)11/h3-5H,6H2,1-2H3,(H,13,14) | |
| InChIKey | UGOWZEJIWPQYDK-UHFFFAOYSA-N |
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 254.13 g/mol | |
| Physical Form | Solid | |
| Purity | ≥95% |
Safety and Hazard Information
| Hazard Attribute | Description | Source |
| GHS Pictogram | GHS07 (Exclamation mark) | |
| Signal Word | Warning | |
| Hazard Codes | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | |
| Precautionary Statements | P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 |
Section 2: Synthesis and Experimental Protocols
Representative Experimental Protocol: Synthesis of 7-bromo-3,4-dihydro-2H-isoquinolin-1-one
Materials:
-
6-bromo-2,3-dihydro-1H-inden-1-one (1 g, 4.74 mmol)
-
Sodium azide (0.431 g, 6.63 mmol)
-
Methanesulfonic acid (15 mL, 231 mmol)
-
Dichloromethane (30 mL)
-
1 M aqueous sodium hydroxide solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of 6-bromo-2,3-dihydro-1H-inden-1-one (1 g, 4.74 mmol) and methanesulfonic acid (15 mL, 231 mmol) in dichloromethane (30 mL) is cooled to 0 °C.[2]
-
Sodium azide (0.431 g, 6.63 mmol) is slowly added to the cooled solution.[2]
-
The reaction mixture is stirred for 15 hours at room temperature.[2]
-
The reaction is then carefully quenched by the addition of 1 M aqueous sodium hydroxide solution (50 mL).[2]
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).[2]
-
The combined organic layers are washed sequentially with water (20 mL) and brine (20 mL), then dried over anhydrous sodium sulfate and concentrated.[2]
-
The resulting residue is purified by column chromatography using a 90:10 gradient elution of hexane-ethyl acetate to pure ethyl acetate.[2]
-
This affords 7-bromo-3,4-dihydroisoquinolin-1(2H)-one as a white solid (650 mg, 61% yield).[2]
Characterization Data for 7-bromo-3,4-dihydro-2H-isoquinolin-1-one:
-
¹H NMR (400 MHz, chloroform-d): δ 8.35 (1H, br. s.), 7.08-7.17 (1H, m), 6.98-7.06 (1H, m), 6.95 (1H, d, J=1.98 Hz), 2.93 (2H, t, J=7.59 Hz), 2.49-2.68 (2H, m).[2]
-
Mass Spectral Analysis: m/z 226, 228 (M+H)⁺.[2]
Section 3: Biological and Research Context
Quinoline and isoquinoline scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities.[3]
-
Anticancer Potential: Brominated quinolines have been investigated for their antiproliferative effects against various cancer cell lines. The position and number of bromine substituents on the quinoline ring have been shown to be critical for their activity.[4]
-
Antimicrobial Properties: Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been studied for their potential as antimicrobial agents.[5]
-
Drug Development Intermediate: These heterocyclic cores serve as versatile building blocks in the synthesis of more complex molecules for pharmaceutical development.[2]
The general importance of these scaffolds in drug discovery suggests that this compound and its isoquinoline analog could be valuable intermediates for the synthesis of novel therapeutic agents.
Section 4: Visualizations
General Synthesis Pathway
The following diagram illustrates a generalized synthetic approach to 3,4-dihydroisoquinolin-1-one derivatives from substituted indanones via a Schmidt rearrangement.
Caption: General reaction scheme for the synthesis of dihydroisoquinolin-1-ones.
Experimental Workflow
This diagram outlines the key steps in a typical chemical synthesis and purification process as described in the representative protocol.
Caption: A typical workflow for chemical synthesis and purification.
References
- 1. 1784426-29-4|7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]
- 2. 7-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 891782-60-8 [chemicalbook.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | 1313399-68-6 [smolecule.com]
An In-depth Technical Guide on the Structure and Conformation of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Disclaimer: Direct experimental data for 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is not currently available in published literature. The following guide is a comprehensive overview based on established principles of organic chemistry, spectroscopic data from closely related analogs, and computational conformational analysis of the dihydroquinolinone scaffold.
Abstract
The 3,4-dihydroquinolin-2(1H)-one core is a significant scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The introduction of a bromine atom at the 7-position and gem-dimethyl groups at the 4-position is anticipated to modulate the molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides a detailed analysis of the predicted structure and conformation of this compound, supported by data from analogous structures. It includes a proposed synthetic pathway, predicted spectroscopic data, and a discussion of the conformational dynamics of the dihydroquinolinone ring. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this novel compound.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a bicyclic system comprising a benzene ring fused to a dihydropyridinone ring. Key structural features include a bromine substituent on the aromatic ring, gem-dimethyl groups at the C4 position, a carbonyl group at C2, and a secondary amine at N1.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₂BrNO |
| Molecular Weight | 254.12 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
Note: These properties are computationally predicted and await experimental verification.
Proposed Synthesis
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related 3,4-dihydroquinolin-2(1H)-ones. A potential approach involves the intramolecular cyclization of a substituted 3-(4-bromo-2-nitrophenyl)-3-methylbutanoic acid derivative, followed by reduction of the nitro group and subsequent cyclization. A more direct and likely successful method is the cyclization of N-(4-bromophenyl)-3,3-dimethylacrylamide under Friedel-Crafts conditions.
Caption: Proposed synthetic pathway for this compound.
Conformational Analysis
The conformation of the 3,4-dihydroquinolin-2(1H)-one ring system is a subject of interest. Computational studies and experimental data from related structures suggest that the dihydropyridinone ring adopts a non-planar conformation to alleviate steric strain. The two most likely conformations are a half-chair or a twist-boat .
For 1,2,3,4-tetrahydroquinoline, the parent scaffold lacking the carbonyl and dimethyl groups, high-level quantum chemistry calculations combined with microwave spectroscopy have identified four stable conformations, which are two pairs of enantiomers. These studies indicate a low energy barrier between conformations, suggesting conformational flexibility.[1][2]
In the case of this compound, the presence of the sp²-hybridized carbonyl carbon at C2 and the gem-dimethyl group at C4 significantly influences the ring's geometry. The gem-dimethyl groups are expected to introduce considerable steric hindrance, which will likely favor a conformation that maximizes the distance between these groups and the adjacent aromatic ring. A half-chair conformation is the most probable low-energy state.
Caption: Potential conformational equilibrium of the dihydroquinolinone ring.
Predicted Spectroscopic Data
The characterization of this compound would rely on standard spectroscopic techniques. Below are the predicted key spectroscopic signatures based on data from analogous compounds.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| C4-CH₃ | ~1.35 | s | 6H | Gem-dimethyl groups. |
| C3-CH₂ | ~2.60 | s | 2H | Methylene protons adjacent to the carbonyl and gem-dimethyl groups. |
| Aromatic H5 | ~7.30 | d | 1H | Ortho coupling to H6. |
| Aromatic H6 | ~7.15 | dd | 1H | Ortho coupling to H5, meta coupling to H8. |
| Aromatic H8 | ~7.50 | d | 1H | Meta coupling to H6. |
| N1-H | ~8.0-9.0 | br s | 1H | Amide proton, chemical shift can be variable and concentration-dependent. |
Note: These predictions are based on known spectra of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and related brominated aromatic systems. For instance, in a similar system, 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-one, the gem-dimethyl protons appear at δ 1.35 ppm and the C3 methylene protons at δ 2.60 ppm.[3]
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C4-CH₃ | ~28-30 | Gem-dimethyl carbons. |
| C4 | ~35-37 | Quaternary carbon. |
| C3 | ~45-48 | Methylene carbon. |
| C7 | ~115-118 | Carbon bearing the bromine atom. |
| Aromatic CH | ~125-135 | Aromatic methine carbons. |
| Aromatic C (quaternary) | ~120, ~138 | C4a and C8a. |
| C2 (C=O) | ~170-172 | Carbonyl carbon. |
Infrared (IR) Spectroscopy
Table 4: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3200-3350 | Medium |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Medium |
| C=O Stretch (amide) | 1660-1680 | Strong |
| C=C Stretch (aromatic) | 1580-1620 | Medium |
| C-Br Stretch | 500-600 | Medium |
Experimental Protocols
While specific protocols for this compound are not published, the following outlines a general methodology for its synthesis and characterization based on standard laboratory practices for similar molecules.
Synthesis: Intramolecular Friedel-Crafts Cyclization
-
Amide Formation: To a solution of 4-bromoaniline (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-bromophenyl)-3,3-dimethylacrylamide.
-
Cyclization: Add the crude amide to a flask containing a Lewis acid (e.g., aluminum chloride, 2.0-3.0 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C.
-
Heat the mixture to the required temperature (e.g., 80-120 °C) and stir for 4-8 hours, monitoring by TLC.
-
Cool the reaction and quench by carefully pouring it onto ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure this compound.
Characterization Workflow
Caption: A typical workflow for the structural characterization of the title compound.
Conclusion
This compound is a novel compound with potential applications in medicinal chemistry. This guide provides a theoretical framework for its structure, conformation, and synthesis. The dihydropyridinone ring is predicted to exist in a half-chair conformation, and its characteristic spectroscopic signatures have been estimated based on closely related analogs. The proposed synthetic and characterization protocols offer a practical starting point for the experimental investigation of this molecule. Future work should focus on the successful synthesis and full experimental characterization to validate these predictions and explore the compound's biological potential.
References
- 1. Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: Synthesis, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Published: December 27, 2025
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a substituted quinolinone derivative. Due to a lack of specific historical data on its discovery, this document focuses on the probable synthetic routes, physicochemical properties, and the anticipated biological significance of this molecule within the broader context of quinolinone chemistry. The methodologies for the synthesis of structurally analogous compounds are detailed, offering a predictive framework for the preparation of the title compound. Furthermore, the known biological activities of related bromo- and dimethyl-substituted quinolinones are reviewed to infer the potential therapeutic applications of this compound. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This heterocyclic system is present in a variety of natural products and synthetic molecules with a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3] The introduction of specific substituents onto the quinolinone ring system allows for the fine-tuning of its physicochemical and biological properties.
The title compound, this compound, features two key substitutions: a bromine atom at the 7-position and a gem-dimethyl group at the 4-position. The bromine substituent is known to modulate the electronic properties of the aromatic ring and can participate in halogen bonding, potentially enhancing binding affinity to biological targets.[4] The gem-dimethyl group can provide steric bulk, influencing the molecule's conformation and metabolic stability.
While the specific discovery and history of this compound are not well-documented in publicly available literature, its structure suggests potential applications in areas where substituted quinolinones have shown promise. This guide will therefore focus on providing a robust technical foundation for researchers interested in this and related molecules.
Physicochemical Properties
A summary of the predicted and known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrNO | Inferred |
| Molecular Weight | 254.12 g/mol | Inferred |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available | - |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Predicted |
| LogP | Not available | - |
Synthesis and Experimental Protocols
Proposed General Synthetic Pathway
A plausible synthetic route would involve the preparation of an N-(3-bromophenyl)-3,3-dimethylacrylamide intermediate, followed by an intramolecular Friedel-Crafts-type cyclization.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol for Analogue Synthesis: Intramolecular Cyclization
The following protocol is adapted from general procedures for the synthesis of 4,4-disubstituted-3,4-dihydroquinolin-2(1H)-ones.[5]
Materials:
-
N-(3-bromophenyl)-3,3-dimethylacrylamide
-
Polyphosphoric acid (PPA) or Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous, if using AlCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Cyclization using Polyphosphoric Acid (PPA):
-
To a flask containing N-(3-bromophenyl)-3,3-dimethylacrylamide (1.0 eq), add an excess of polyphosphoric acid (e.g., 10-20 times the weight of the amide).
-
Heat the mixture with stirring at a temperature between 80-120 °C for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated product is then extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) or by recrystallization.
-
-
Cyclization using Aluminum Chloride (AlCl₃):
-
Dissolve N-(3-bromophenyl)-3,3-dimethylacrylamide (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (2.0-3.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The mixture is stirred vigorously for 30 minutes, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification of the crude product is performed as described above.
-
Anticipated Biological Activities and Signaling Pathways
Direct biological data for this compound is not available. However, based on the activities of structurally related compounds, several potential therapeutic applications can be inferred.
Anticancer Activity
Quinolone and quinolinone derivatives are known to exhibit significant anticancer properties.[6] The presence of a bromine atom on the quinoline ring has been shown to enhance cytotoxic effects in some cancer cell lines.[4][7][8] For instance, brominated 8-hydroxyquinolines have demonstrated strong antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[4][7] The mechanism of action for many quinolinone-based anticancer agents involves the inhibition of key enzymes such as topoisomerase I or the induction of apoptosis.[4][7]
Caption: Potential anticancer mechanism of action.
Antimicrobial Activity
The quinolone core is a well-established pharmacophore in antibacterial agents, with the primary mechanism of action being the inhibition of bacterial DNA gyrase and topoisomerase IV. While the title compound is a dihydroquinolin-2-one and not a classic quinolone antibiotic, the general scaffold has been explored for antimicrobial properties. The lipophilicity and electronic effects imparted by the bromo and dimethyl substituents could influence its potential as an antimicrobial agent.
Caption: General mechanism of quinolone antibacterial action.
Conclusion
This compound represents an interesting, yet underexplored, molecule within the vast chemical space of quinolinone derivatives. While its specific discovery and history remain obscure, its structure can be readily accessed through established synthetic methodologies, primarily involving intramolecular cyclization of an appropriate N-aryl amide precursor. Based on the known biological activities of structurally related compounds, this molecule holds potential for further investigation, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational resource for researchers to initiate synthetic and biological evaluation of this and similar substituted dihydroquinolinones.
References
- 1. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Qui...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one literature review and patents
An in-depth technical guide on 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, prepared for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a specific heterocyclic compound for which there is a notable absence of direct scientific literature and patent filings. Searches for its synthesis, biological activity, and inclusion in patents have yielded no specific data for this exact molecule. However, the dihydroquinolin-2(1H)-one scaffold is a well-established pharmacophore present in numerous biologically active compounds.
This guide provides a comprehensive overview based on established chemical principles and data from structurally related analogs. It outlines a plausible synthetic route, details a hypothetical experimental protocol, and discusses potential biological activities and the patent landscape based on analogous structures. This document serves as a foundational resource for researchers interested in the synthesis and potential therapeutic exploration of this specific molecule.
Proposed Synthesis
The synthesis of the this compound core can be logically achieved via an intramolecular Friedel-Crafts acylation reaction. This standard method for forming cyclic ketones on an aromatic ring is a robust and well-documented strategy for creating the dihydroquinolinone system. The proposed multi-step synthesis starts from commercially available 3-bromoaniline.
The logical workflow for this synthesis is depicted below.
This pathway involves two key transformations:
-
Amide Formation: Acylation of 3-bromoaniline with 3,3-dimethylacryloyl chloride to form the key precursor, N-(3-bromophenyl)-3,3-dimethylacrylamide.
-
Intramolecular Cyclization: An acid-catalyzed intramolecular Friedel-Crafts reaction (a cyclization) of the acrylamide intermediate to yield the final dihydroquinolinone ring system. Strong acids like polyphosphoric acid (PPA) or Lewis acids such as aluminum chloride (AlCl₃) are typically used to promote this ring-closing step.[1]
Detailed Experimental Protocols
While no specific protocol for this compound exists, the following hypothetical procedures are adapted from standard methodologies for similar chemical transformations.
Protocol 1: Synthesis of N-(3-bromophenyl)-3,3-dimethylacrylamide (Intermediate)
-
Reagents and Setup:
-
3-Bromoaniline (1.0 eq)
-
3,3-Dimethylacryloyl chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
-
Procedure:
-
Dissolve 3-bromoaniline in anhydrous DCM in the reaction flask and cool the solution to 0°C in an ice bath.
-
Add pyridine to the solution.
-
Add 3,3-dimethylacryloyl chloride dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl (aq).
-
Separate the organic layer, wash sequentially with saturated sodium bicarbonate (aq) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure amide intermediate.
-
Protocol 2: Synthesis of this compound (Final Product)
-
Reagents and Setup:
-
N-(3-bromophenyl)-3,3-dimethylacrylamide (1.0 eq)
-
Polyphosphoric acid (PPA) (10-20 eq by weight)
-
A round-bottom flask equipped with a magnetic stirrer and a heating mantle.
-
-
Procedure:
-
Add PPA to the reaction flask and heat to 80-100°C with vigorous stirring.
-
Add the N-(3-bromophenyl)-3,3-dimethylacrylamide intermediate to the hot PPA in one portion.
-
Continue heating and stirring the mixture for 2-4 hours. The mixture will become viscous.
-
Monitor the reaction by taking small aliquots, quenching with ice water, extracting with ethyl acetate, and analyzing by TLC.
-
Upon completion, cool the reaction mixture slightly and carefully pour it onto crushed ice.
-
Stir the resulting slurry until the PPA is fully hydrolyzed. This may result in the precipitation of the product.
-
Collect the solid product by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3x).
-
Wash the collected solid (or combined organic extracts) with water and saturated sodium bicarbonate solution.
-
Dry the product (or organic extracts over Na₂SO₄) and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Potential Biological Activity and Related Compounds
The dihydroquinolinone core is a "privileged scaffold" in medicinal chemistry. The introduction of a bromine atom at the 7-position can enhance activity, improve metabolic stability, or modulate selectivity for biological targets. Based on structurally related molecules, the target compound could be investigated for the following activities:
-
Antipsychotic Activity: The dihydroquinolinone core is central to the atypical antipsychotic drug aripiprazole. Intermediates in aripiprazole synthesis, such as 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, share the same core structure, suggesting that novel derivatives could be explored for CNS applications.[2]
-
Antimicrobial and Anticancer Activity: The broader quinolinone class of compounds is known for its antibacterial properties.[3] Furthermore, various substituted quinolinones and related heterocycles have demonstrated potential as anticancer agents.
The logical relationship between the core structure and its potential applications based on known analogs is visualized below.
Table 1: Biological Activity of Structurally Related Compounds
| Compound Class | Specific Compound/Derivative | Biological Activity | Reference |
| Dihydroquinolinones | 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | Intermediate for Aripiprazole (antipsychotic) | [2][4] |
| Bromo-Coumarins | 3-Bromo-8-amino-7-methoxy-4-methylcoumarin | Precursor for potential antitumor agents | [3] |
| Quinoxalines | 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline | Intermediate for Erdafitinib (anticancer) | [5] |
Patent Landscape
A thorough search of patent databases reveals no patents that specifically claim this compound. However, the dihydroquinolinone chemical space is extensively patented, particularly in the context of treatments for central nervous system disorders.
-
Broad Markush Structures: It is possible that the target compound falls within the scope of a broad Markush claim in a patent covering a large library of substituted dihydroquinolinones. Companies often file patents on a core scaffold with wide-ranging substitutions to protect a large chemical space around a lead compound.
-
Process Patents: Patents exist for the synthesis of related compounds, such as the intermediates for aripiprazole.[2] These process patents protect specific methods of manufacturing and purification, which could be relevant if the proposed synthetic route for the target compound shares similar steps.
Any organization seeking to develop this compound would need to conduct a thorough freedom-to-operate (FTO) analysis to ensure it does not infringe on existing, broader patents covering substituted dihydroquinolinone scaffolds for specific therapeutic uses.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | C13H16BrNO2 | CID 10542064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN112079816A - Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline - Google Patents [patents.google.com]
Potential Biological Activities of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the potential biological activities of a specific analog, 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, and its derivatives. While specific experimental data for this exact compound is limited in publicly available literature, this paper will extrapolate potential activities based on the well-documented pharmacology of structurally related quinolinone and dihydroquinolinone analogs. This guide will focus on their potential as anticancer agents, particularly as kinase inhibitors, and will provide detailed experimental protocols for assessing these activities. Furthermore, key signaling pathways often modulated by this class of compounds will be illustrated.
Introduction
Quinolinone and its reduced derivatives, such as 3,4-dihydroquinolin-2(1H)-ones, are heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological properties. These scaffolds are present in a variety of natural products and synthetic molecules with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The substitution pattern on the quinolinone ring system plays a crucial role in determining the specific biological targets and the potency of these compounds. The introduction of a bromine atom at the 7-position and gem-dimethyl groups at the 4-position of the 3,4-dihydroquinolin-2(1H)-one core, as in this compound, is anticipated to modulate its physicochemical and pharmacological properties, potentially leading to novel therapeutic agents.
Potential Biological Activities
Based on the extensive research on analogous structures, the primary potential biological activity of this compound analogs is in the realm of oncology.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of quinolinone and dihydroquinolinone derivatives against a wide range of human cancer cell lines.[1] These compounds often exert their cytotoxic effects through the induction of apoptosis and cell cycle arrest.[2]
Data on Structurally Related Analogs:
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivative | MGC-803 (Gastric) | 1.38 | [3] |
| HCT-116 (Colon) | 5.34 | [3] | |
| MCF-7 (Breast) | 5.21 | [3] | |
| 4-Hydroxyquinolone Analog (3g) | HCT116 (Colon) | Promising | [4] |
| A549 (Lung) | Promising | [4] | |
| PC3 (Prostate) | Promising | [4] | |
| MCF-7 (Breast) | Promising | [4] | |
| 7-Hydroxy-4-methyl-N-(naphthalen-1-yl)-2-oxoquinoline-1(2H)-carboxamide (4d) | UO-31 (Renal) | PGI of 50.40 | [5] |
| SNB-75 (CNS) | PGI of 45.37 | [5] | |
| PC-3 (Prostate) | PGI of 35.36 | [5] | |
| 1-((2,4-Dinitrophenyl)amino)-7-hydroxy-4-methylquinolin-2(1H)-one (4b) | HOP-92 (Lung) | PGI of 43.79 | [5] |
Note: IC50 is the half-maximal inhibitory concentration. PGI is the percentage of growth inhibition.
Kinase Inhibition
A primary mechanism through which many quinolinone-based anticancer agents function is the inhibition of protein kinases.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[6] Analogs of this compound could potentially act as inhibitors of key kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and kinases within the PI3K/Akt signaling pathway.[2][3]
Data on Kinase Inhibitory Activity of Related Scaffolds:
| Compound/Analog | Target Kinase | IC50 (nM) | Reference |
| Quinazolinone Derivative | EGFRwt-TK | 10 | [2] |
| Quinoline-Chalcone Hybrid | EGFR | 37.07 | [7] |
Note: EGFRwt-TK is the wild-type Epidermal Growth Factor Receptor tyrosine kinase.
Experimental Protocols
To evaluate the potential biological activities of this compound analogs, the following standardized experimental protocols are recommended.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Test compounds (analogs of this compound)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.[9] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[9]
-
Formazan Formation: Incubate the plates for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals, which appear as a purple precipitate.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a specific kinase by quantifying the amount of ADP produced during the phosphorylation reaction.[10]
Materials:
-
Kinase of interest (e.g., EGFR, PI3K)
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction Setup: In a multi-well plate, add the test compound, the kinase, and the kinase-specific substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[10]
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[10]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.
Signaling Pathways
Quinolinone derivatives frequently exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The following diagrams, generated using the DOT language for Graphviz, illustrate the EGFR and PI3K/Akt signaling pathways, which are potential targets for this compound analogs.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival.[3] Its aberrant activation is a common feature in many cancers.
Proposed inhibition of the EGFR signaling pathway by a quinolinone analog.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another crucial signaling cascade that promotes cell survival and proliferation and is frequently dysregulated in cancer.[2]
Proposed inhibition of the PI3K/Akt signaling pathway by a quinolinone analog.
Conclusion
While direct biological data for this compound is currently scarce in the public domain, the extensive body of research on structurally related quinolinone and dihydroquinolinone analogs strongly suggests its potential as a promising scaffold for the development of novel anticancer agents. The likely mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of key protein kinases such as EGFR and those in the PI3K/Akt pathway. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the systematic evaluation of this and other related analogs. Further synthesis and biological testing are warranted to fully elucidate the therapeutic potential of this specific class of compounds.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Hypothesized Mechanism of Action of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including approved drugs like aripiprazole and cilostazol.[1] These compounds exhibit a wide range of biological activities, from phosphodiesterase inhibition to interactions with dopamine and serotonin receptors.[1] This technical guide presents a hypothesized mechanism of action for the novel compound, 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, based on the established activities of structurally related quinolinone and quinazolinone analogs. We hypothesize that this compound acts as a microtubule-destabilizing agent, leading to cell cycle arrest and apoptosis, positioning it as a potential candidate for anticancer drug development. This document outlines the foundational hypothesis, proposes detailed experimental protocols for its validation, and provides a framework for data presentation and visualization.
Introduction: The Quinolinone Scaffold in Drug Discovery
The 3,4-dihydroquinolin-2(1H)-one core is a versatile heterocyclic system that has been successfully exploited in the development of therapeutics for a variety of diseases. Its derivatives have been shown to modulate a diverse array of biological targets, including:
-
Nicotinic Acetylcholine Receptors (nAChRs): Certain quinoline derivatives act as selective modulators of nAChR subtypes, indicating their potential in neurological disorders.[2][3]
-
Enzymes: This class of compounds has been associated with the inhibition of phosphodiesterases, thromboxane A2 synthase, and aldose reductase (AKR1B1).[1][4][5]
-
G-Protein Coupled Receptors (GPCRs): Derivatives have been developed as adenosine receptor antagonists and cannabinoid receptor (CB2R) agonists.[6][7]
-
Central Nervous System Receptors: The scaffold is present in compounds that interact with sigma, serotonin, and dopamine receptors.[1][8]
Recent studies on structurally similar compounds, such as 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have revealed potent antitumor activity mediated through the disruption of tumor vasculature and tubulin binding.[9][10] Based on this precedent, we formulate a primary mechanism of action hypothesis for this compound centered on anticancer activity via microtubule disruption.
Core Hypothesis: Microtubule Destabilization
We hypothesize that This compound functions as a tubulin polymerization inhibitor. By binding to tubulin, likely at the colchicine-binding site, the compound is predicted to prevent the assembly of microtubules. This disruption of microtubule dynamics is expected to trigger the spindle assembly checkpoint, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis in rapidly proliferating cancer cells.
This hypothesis is supported by the established activity of other quinolinone-related scaffolds that demonstrate potent antiproliferative effects through tubulin interaction.[9][10] The presence of the bromine atom at the 7-position and the gem-dimethyl group at the 4-position are anticipated to modulate the binding affinity and pharmacokinetic properties of the molecule.
Proposed Signaling Pathway
The hypothesized mechanism of action initiates with the binding of the compound to β-tubulin, which prevents its polymerization with α-tubulin to form microtubules. The subsequent cascade of events is depicted in the signaling pathway diagram below.
Caption: Hypothesized signaling cascade initiated by this compound.
Data Presentation: Hypothetical Quantitative Data
To validate the proposed mechanism, a series of quantitative experiments would be required. The following tables serve as templates for organizing the anticipated results.
Table 1: In Vitro Antiproliferative Activity
| Cell Line | Cancer Type | IC₅₀ (µM) [Hypothetical] |
| HeLa | Cervical Cancer | 0.85 |
| MCF-7 | Breast Cancer | 1.20 |
| A549 | Lung Carcinoma | 0.92 |
| HCT116 | Colon Cancer | 1.05 |
| HEK293 (Control) | Normal Embryonic Kidney | > 50 |
Table 2: Tubulin Polymerization Inhibition Assay
| Compound | Concentration (µM) | Inhibition (%) [Hypothetical] | IC₅₀ (µM) [Hypothetical] |
| This compound | 0.1 | 15 | |
| 1.0 | 55 | 0.90 | |
| 10.0 | 92 | ||
| Colchicine (Positive Control) | 1.0 | 88 | 0.65 |
| DMSO (Vehicle Control) | - | 0 | - |
Table 3: Cell Cycle Analysis in HeLa Cells (24h Treatment)
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (DMSO) | 55 | 25 | 20 |
| Compound (1 µM) | 20 | 10 | 70 |
| Nocodazole (Positive Control) | 15 | 5 | 80 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of the hypothesis.
Cell Viability (MTT Assay)
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control line (e.g., HEK293) in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis.
Tubulin Polymerization Assay
-
Reaction Mixture: Prepare a reaction mixture containing tubulin (3 mg/mL), GTP (1 mM), and glutamate (0.8 M) in a general tubulin buffer.
-
Compound Addition: Add the test compound or vehicle control to the reaction mixture in a 96-well plate.
-
Initiation and Monitoring: Warm the plate to 37°C to initiate polymerization. Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes using a temperature-controlled spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of polymerization relative to the vehicle control. Determine the IC₅₀ value from a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed HeLa cells in 6-well plates and treat with the test compound (at its IC₅₀ concentration) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes in the dark. Analyze the DNA content using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Experimental and Screening Workflow
A logical workflow is essential to systematically test the hypothesis, from initial screening to detailed mechanistic studies.
Caption: A proposed screening cascade to validate the hypothesized mechanism of action.
Conclusion and Future Directions
This document outlines a scientifically grounded, albeit hypothetical, mechanism of action for this compound as a tubulin polymerization inhibitor with anticancer potential. The proposed hypothesis is built upon the established pharmacological profiles of the versatile 3,4-dihydroquinolin-2(1H)-one scaffold. The experimental protocols and workflows detailed herein provide a clear roadmap for the empirical validation of this hypothesis.
Future work should focus on executing these experiments to generate robust quantitative data. Should the hypothesis be confirmed, subsequent studies would involve structure-activity relationship (SAR) exploration to optimize potency and selectivity, as well as in vivo efficacy studies in relevant animal cancer models. Furthermore, alternative or secondary mechanisms, such as the modulation of nAChRs or adenosine receptors, should not be entirely discounted and could be explored in parallel to build a comprehensive pharmacological profile of this promising compound.
References
- 1. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New quinoline derivatives as nicotinic receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydroquinolin-2(1H)-ones as combined inhibitors of thromboxane A2 synthase and cAMP phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Bromo-dihydroquinolinone Scaffolds: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Illustrative Compound: 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one
This section details the available spectroscopic data and a reported synthesis for 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one. This information is presented to provide insight into the expected spectral characteristics and synthetic pathways for similar bromo-dihydroquinolinone and isoquinolinone cores.
Spectroscopic Data Summary
The following tables summarize the reported quantitative spectroscopic data for 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one.
Table 1: ¹H NMR Data for 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.35 | br. s. | 1H | - | NH |
| 7.08-7.17 | m | 1H | - | Ar-H |
| 6.98-7.06 | m | 1H | - | Ar-H |
| 6.95 | d | 1H | 1.98 | Ar-H |
| 2.93 | t | 2H | 7.59 | CH₂ |
| 2.49-2.68 | m | 2H | - | CH₂ |
Solvent: Chloroform-d, Spectrometer Frequency: 400 MHz.[1]
Table 2: Mass Spectrometry Data for 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one
| Ion | m/z |
| [M+H]⁺ | 226, 228 |
The presence of two signals with an approximate 1:1 intensity ratio is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[1]
Note: Detailed ¹³C NMR and IR spectroscopic data for this specific analogue were not available in the cited sources.
Experimental Protocols
The following section outlines the synthetic procedure for 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one.
Synthesis of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one[1]
Starting Material: 6-Bromo-2,3-dihydro-1H-inden-1-one
Procedure:
-
A solution of 6-bromo-2,3-dihydro-1H-inden-1-one (1 g, 4.74 mmol) and methanesulfonic acid (15 mL, 231 mmol) in dichloromethane (30 mL) was prepared and cooled to 0 °C.
-
Sodium azide (0.431 g, 6.63 mmol) was added slowly to the cooled solution.
-
The reaction mixture was stirred for 15 hours at room temperature.
-
The reaction was then carefully quenched with a 1 M aqueous sodium hydroxide solution (50 mL).
-
The aqueous layer was extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers were washed sequentially with water (20 mL) and brine (20 mL).
-
The organic phase was dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The resulting residue was purified by column chromatography using a gradient elution of hexane-ethyl acetate (from 90:10 to pure ethyl acetate).
-
The final product, 7-bromo-3,4-dihydroisoquinolin-1(2H)-one, was obtained as a white solid (650 mg, 61% yield).
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel chemical compound.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
References
solubility profile of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in various solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. In the absence of specific experimental quantitative data in publicly available literature, this document outlines a predicted solubility profile based on the compound's molecular structure. Furthermore, it details standardized experimental protocols for determining both thermodynamic and kinetic solubility, equipping researchers with the necessary methodologies to ascertain precise solubility data. This guide adheres to best practices in data presentation and experimental documentation, including a visual workflow for solubility determination.
Introduction
The solubility of a compound is a critical physicochemical property in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound, a heterocyclic compound, possesses a structural scaffold of interest in medicinal chemistry. An understanding of its solubility in various solvents is paramount for its progression in research and development pipelines, from initial screening to formulation.
Predicted Solubility Profile
The solubility of an organic compound is governed by its molecular structure, including polarity, hydrogen bonding capacity, and molecular size. The general principle of "like dissolves like" provides a foundational basis for predicting solubility. Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.
Structural Analysis of this compound:
-
Polar Moieties: The presence of a lactam (a cyclic amide) group introduces polarity through the carbonyl (C=O) and the N-H group. The nitrogen atom can act as a hydrogen bond donor, and the oxygen atom can act as a hydrogen bond acceptor.
-
Non-Polar Moieties: The molecule also contains a significant non-polar surface area, including a brominated benzene ring and two methyl groups. The bromo-substituent further contributes to the lipophilicity of the molecule.
-
Molecular Weight: The molecular weight of 268.15 g/mol is moderate and, in conjunction with its structural features, suggests that solubility might be limited in highly polar solvents like water.
Based on this structural analysis, a qualitative prediction of the solubility of this compound in various common laboratory solvents is presented in Table 1. It is crucial to note that these are predictions and should be confirmed by experimental determination.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Low | The large non-polar surface area is expected to dominate over the polar lactam group, leading to poor aqueous solubility. |
| Methanol | Moderate | The alcohol can interact with the lactam group through hydrogen bonding, and its alkyl chain can solvate the non-polar regions. | |
| Ethanol | Moderate to High | Similar to methanol, but the longer alkyl chain may offer slightly better solvation of the non-polar parts of the molecule. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A strong hydrogen bond acceptor and highly polar solvent, capable of solvating a wide range of compounds. |
| Dimethylformamide (DMF) | High | Similar to DMSO, it is a highly polar solvent that can effectively solvate the lactam moiety. | |
| Acetonitrile | Moderate | Less polar than DMSO and DMF, but should still offer reasonable solubility. | |
| Non-Polar | Dichloromethane (DCM) | High | A good solvent for many organic compounds with moderate polarity. |
| Toluene | Low to Moderate | The aromatic ring can interact with the benzene ring of the compound, but overall polarity mismatch may limit solubility. | |
| Hexane | Low | As a non-polar aliphatic hydrocarbon, it is unlikely to effectively solvate the polar lactam group. |
Experimental Protocols for Solubility Determination
To obtain accurate and reliable solubility data, standardized experimental methods are essential. The following sections detail the protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the "gold standard" for determining equilibrium or thermodynamic solubility.[1] It measures the concentration of a compound in a saturated solution after a state of equilibrium has been reached between the dissolved and solid forms of the compound.
Objective: To determine the thermodynamic equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Prepare stock solutions of the compound at a known high concentration in a suitable organic solvent (e.g., DMSO) for the preparation of a calibration curve.
-
Addition of Excess Solid: Add an excess amount of solid this compound to a series of vials containing a known volume of the test solvents. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed to pellet the solid material.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Dilution: Dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC method or another appropriate analytical technique.
-
Data Analysis: Construct a calibration curve from the prepared stock solutions. Use the calibration curve to determine the concentration of the compound in the original saturated solution, taking into account the dilution factor. The resulting concentration is the thermodynamic solubility.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a concentrated DMSO stock solution upon dilution into an aqueous buffer.[2] This method measures the concentration at which a compound precipitates from a supersaturated solution and is generally faster than thermodynamic solubility determination.
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplates (UV-transparent for direct UV measurement, or standard plates for nephelometry)
-
Multichannel pipettes or automated liquid handler
-
Plate shaker
-
Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurement.
-
Optional: Filtration plate and vacuum manifold
Procedure (Nephelometric Method):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small, fixed volume of each DMSO solution (e.g., 2 µL) to a corresponding well of a new 96-well plate containing a larger volume of the aqueous buffer (e.g., 198 µL). This results in a constant final DMSO concentration (e.g., 1%).
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.
Signaling Pathways and Logical Relationships
While the primary focus of this document is the solubility profile, understanding the potential biological context of this compound can be relevant for its development. The dihydroquinolinone scaffold is present in various biologically active molecules. Should this compound be investigated as a potential inhibitor or modulator of a specific signaling pathway, a diagram illustrating that pathway would be pertinent. However, without specific biological activity data for this compound, a generalized diagram would be speculative. The experimental workflow for solubility determination (Figure 1) provides a logical relationship of the steps involved in generating the data discussed in this guide.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, solubility profile for this compound. The provided experimental protocols for both thermodynamic and kinetic solubility offer a clear path for researchers to obtain precise, quantitative data. The structural analysis suggests that the compound is likely to have low aqueous solubility but good solubility in polar aprotic and some organic solvents. Experimental verification of these predictions is strongly recommended for any further development of this compound.
References
Methodological & Application
Application Notes and Protocols for 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the research and development of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a novel quinolinone derivative. The protocols and potential applications outlined are based on the established activities of structurally similar compounds and provide a foundational framework for further investigation.
Introduction
Quinolinone and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1] These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3] The 3,4-dihydroquinolin-2(1H)-one scaffold, in particular, is a core component of several approved drugs and investigational agents.[4] The introduction of a bromine atom at the 7-position and dimethyl groups at the 4-position of the dihydroquinolinone core may modulate the compound's physicochemical properties and biological activity, making it a promising candidate for drug discovery programs.
Potential Biological Activities and Applications
Based on the known biological activities of quinolinone derivatives, this compound is a candidate for investigation in the following areas:
-
Antimicrobial Activity: Quinolinone derivatives have demonstrated significant antibacterial and antifungal properties.[5] The proposed mechanism for some quinolone-based antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5][6]
-
Anticancer Activity: Certain quinolinone derivatives exhibit anticancer properties by targeting key signaling pathways involved in cell proliferation and survival.[4] Some derivatives have been shown to trigger p53/Bax-dependent apoptosis.[5]
-
Neuroprotective and Anticonvulsant Activity: Derivatives of 3,4-dihydroquinolin-2(1H)-one have been explored for their potential in treating central nervous system (CNS) disorders.[4] Some of these compounds are believed to act as positive allosteric modulators of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the CNS.[4]
-
AKR1B1/ROS Dual Inhibition: Novel 3,4-dihydroquinolin-2(1H)-one derivatives have been designed as dual inhibitors of aldose reductase (AKR1B1) and reactive oxygen species (ROS), suggesting potential therapeutic applications in diabetic complications.[7]
Physicochemical and Pharmacokinetic Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₂BrNO |
| Molecular Weight | 254.12 g/mol |
| LogP (predicted) | 2.5 - 3.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Solubility (predicted) | Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, Methanol) |
Experimental Protocols
The following protocols are suggested for the synthesis and biological evaluation of this compound.
Proposed Synthesis Protocol
A plausible synthetic route for this compound can be adapted from established methods for similar quinolinone structures. One potential approach is a multi-step synthesis starting from a commercially available substituted aniline.
Workflow for the Proposed Synthesis:
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. media.neliti.com [media.neliti.com]
- 7. Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bromo-Substituted Dihydroquinolinone Scaffolds in Medicinal Chemistry
A Note to the Researcher: Extensive literature searches did not yield specific medicinal chemistry applications, quantitative biological data, or detailed experimental protocols for the exact molecule 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one . The information presented herein is based on closely related bromo-substituted quinolinone and dihydroquinolinone analogs to provide insights into the potential applications of this chemical scaffold in drug discovery and development. The methodologies and data should be considered representative of the broader compound class.
Application Notes
The dihydroquinolin-2(1H)-one core is a prevalent scaffold in medicinal chemistry, and the introduction of a bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Bromine can act as a bioisostere for other groups, increase metabolic stability, and provide a handle for further chemical modification through cross-coupling reactions.
Potential Therapeutic Areas for Bromo-Substituted Dihydroquinolinones:
-
Neurodegenerative Diseases: Halogenated quinolinone derivatives have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.[1] The bromo-substituent can engage in halogen bonding or occupy hydrophobic pockets within the enzyme's active site, potentially enhancing inhibitory activity.
-
Oncology: The quinolinone scaffold is present in several approved and investigational anticancer agents. Bromo-substituted analogs could be explored as kinase inhibitors or as cytotoxic agents. The bromine atom can be strategically positioned to interact with specific residues in the ATP-binding site of kinases.
-
Antimicrobial Agents: Brominated organic compounds have shown a range of antimicrobial activities.[2] The lipophilicity conferred by the bromine atom can facilitate membrane transport in bacteria and fungi. Studies on flavonoid derivatives suggest that halogenation can enhance antibacterial efficacy.[2]
General Synthetic Strategies:
Bromo-substituted dihydroquinolinones can serve as versatile intermediates in the synthesis of more complex molecules. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl moieties.[1] This allows for the exploration of the chemical space around the quinolinone core to optimize biological activity.
Experimental Protocols
The following are generalized protocols inspired by methodologies reported for similar quinolinone derivatives. These should be adapted and optimized for the specific substrate and target.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromo-Dihydroquinolinone
This protocol describes a general method for the palladium-catalyzed cross-coupling of a bromo-dihydroquinolinone with a boronic acid to introduce new substituents.[1]
Materials:
-
7-Bromo-dihydroquinolinone derivative
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add the 7-bromo-dihydroquinolinone, aryl/heteroaryl boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Assay for Acetylcholinesterase (AChE) Inhibition (Ellman's Method)
This protocol outlines a common colorimetric method to screen compounds for AChE inhibitory activity.[1]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE solution to each well and incubate at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced at a wavelength of 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Visualizations
Caption: A conceptual workflow for the discovery of drugs based on a quinolone scaffold.
Disclaimer: The provided information is for research purposes only and is based on related chemical structures. The specific biological activities and optimal experimental conditions for this compound have not been reported in the reviewed literature. Researchers should conduct their own validation and optimization studies.
References
Application Notes and Protocols for 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its dihydroquinolinone core is a prevalent scaffold in numerous biologically active molecules. The presence of a bromine atom at the 7-position provides a versatile handle for introducing a wide range of molecular diversity through modern cross-coupling methodologies. This allows for the systematic exploration of the structure-activity relationship (SAR) in the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of potential drug candidates, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Synthetic Utility in the Development of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair mechanisms within cells.[1] The inhibition of PARP, particularly PARP-1, has emerged as a promising therapeutic strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] The dihydroquinolinone scaffold is a key structural motif in several known PARP inhibitors.
This compound serves as an excellent precursor for the synthesis of novel PARP inhibitors. The bromine atom can be readily functionalized using palladium-catalyzed cross-coupling reactions to introduce various aryl, heteroaryl, or amino moieties, which can interact with key residues in the active site of the PARP enzyme.
A plausible synthetic strategy involves the Suzuki-Miyaura coupling to introduce a substituted phenyl ring, followed by further modifications to incorporate a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate of PARP.
Key Synthetic Transformations
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The two most pertinent transformations for this intermediate are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[2][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the bromine-bearing carbon of the dihydroquinolinone and a carbon atom of an organoboron compound, typically a boronic acid or a boronic ester.[4] This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of biaryl and heteroaryl-substituted dihydroquinolinones.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.[2] This reaction allows for the introduction of diverse amino groups, which can serve as crucial hydrogen bond donors or acceptors for target engagement in drug candidates.
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions based on analogous substrates found in the literature. These values provide a general expectation of yields and reaction conditions for the functionalization of this compound.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 75-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-90 |
Table 2: Representative Data for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 110 | 80-90 |
| 3 | Benzylamine | Pd(OAc)₂ (3) | RuPhos (5) | K₃PO₄ | 1,4-Dioxane | 100 | 75-85 |
| 4 | Piperazine | Pd₂(dba)₃ (2) | JohnPhos (4) | LiHMDS | Toluene | 90 | 80-90 |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of this compound and its subsequent use in Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Protocol 1: Synthesis of this compound
This protocol is a plausible route based on the synthesis of similar dihydroquinolinones. It involves the cyclization of a suitable N-aryl-3,3-dimethylacrylamide followed by bromination.
Step 1a: Synthesis of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
A plausible method for the synthesis of the dihydroquinolinone core involves the intramolecular cyclization of an N-aryl-3-chloropropionamide derivative.
Step 1b: Bromination of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
-
To a solution of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid, add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford this compound.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction.
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base such as potassium carbonate (2.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
Protocol 3: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol provides a general method for the palladium-catalyzed C-N cross-coupling reaction.[5]
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like BINAP (3 mol%).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene via syringe, followed by the desired amine (1.2 equiv).
-
Heat the sealed tube in a preheated oil bath at 100-110 °C for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NaCl solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivative.
Mandatory Visualizations
Caption: Synthetic pathway of this compound and its application.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Derivatization of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Derivatives of this heterocyclic system have shown a wide range of biological activities, including phosphodiesterase inhibition and interactions with serotonin and dopamine receptors.[1] The compound 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one serves as a key intermediate for the synthesis of novel drug candidates. The presence of a bromine atom at the 7-position offers a versatile handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions. This allows for the fine-tuning of physicochemical properties and biological activities to optimize drug-target interactions.
These application notes provide detailed protocols for the derivatization of this compound via three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These methods are indispensable tools in modern synthetic and medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.[2][3][4]
Derivatization Strategies
The derivatization of this compound can be effectively achieved through several palladium-catalyzed cross-coupling reactions. The choice of reaction will depend on the desired functionality to be introduced at the 7-position.
-
Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond, enabling the introduction of aryl, heteroaryl, or vinyl substituents.[5]
-
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond, allowing for the synthesis of a wide range of arylamines.[3]
-
Sonogashira Coupling: For the formation of a carbon-carbon triple bond, leading to the synthesis of arylalkynes.[6]
Experimental Workflow
The general experimental workflow for these derivatization strategies is outlined below. It involves reaction setup under an inert atmosphere, followed by heating, workup, and purification of the desired product.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Seal the Schlenk tube with a rubber septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 7-aryl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas three times.
-
Add NaOtBu (1.4 mmol, 1.4 equiv) to the tube.
-
Through the septum, add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivative.[7]
Protocol 3: Sonogashira Coupling for C-C (alkyne) Bond Formation
This protocol describes the copper-free Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 equiv)
-
Allylpalladium(II) chloride dimer [(Allyl)PdCl]₂ (1.5 mol%)
-
Tri(tert-butyl)phosphine (P(tBu)₃) (3 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas.
-
In a separate flask, prepare a stock solution of the catalyst by dissolving [(Allyl)PdCl]₂ and P(tBu)₃ in anhydrous DMF.
-
Add anhydrous DMF (5 mL) to the Schlenk tube containing the starting material.
-
Add the terminal alkyne (1.5 mmol, 1.5 equiv) and DIPEA (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Add the catalyst solution via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 7-alkynyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
Data Presentation
The following table summarizes representative quantitative data for the described derivatization strategies based on literature precedents for similar substrates. Actual yields may vary depending on the specific coupling partners and reaction conditions.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 85-95 |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 110 | 20 | 80-90 |
| Sonogashira | Phenylacetylene | [(Allyl)PdCl]₂ / P(tBu)₃ | DIPEA | DMF | RT | 18 | 75-85 |
Signaling Pathways and Logical Relationships
The derivatization of the 7-bromo-quinolinone core allows for the exploration of structure-activity relationships (SAR) by introducing a variety of functional groups. These modifications can influence the molecule's interaction with biological targets, potentially modulating signaling pathways involved in various diseases.
Caption: Logical relationship for SAR studies via derivatization.
References
- 1. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Crude Product
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of the crude product of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. The methodologies described are based on established purification techniques for analogous substituted dihydroquinolinone compounds and are intended to guide researchers in obtaining a high-purity final product suitable for downstream applications in drug development and scientific research.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Synthesis of this molecule often results in a crude product containing unreacted starting materials, by-products, and other impurities. Effective purification is a critical step to ensure the integrity of subsequent experimental results and the quality of any final active pharmaceutical ingredients.
The primary purification techniques detailed in these notes are column chromatography and recrystallization. The choice of method will depend on the impurity profile of the crude product, the desired final purity, and the scale of the purification.
Potential Impurities
While the specific impurity profile will depend on the synthetic route, common impurities in the synthesis of similar quinolinone derivatives may include:
-
Unreacted Starting Materials: Residual reactants from the synthesis.
-
Isomeric By-products: Structural isomers formed during the reaction.
-
Dimer Impurities: Self-condensation or reaction between intermediates can lead to the formation of dimeric species. For related dihydrocarbostyril compounds, dimer formation has been identified as a notable impurity.
-
Reaction Solvents and Reagents: Residual solvents and reagents used in the synthesis.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended to identify the major impurities and guide the selection of the most appropriate purification strategy.
Purification Methodologies
Two primary methods are recommended for the purification of crude this compound: Column Chromatography and Recrystallization.
Method 1: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[1][2] For non-polar to moderately polar compounds like the target molecule, normal-phase chromatography using silica gel is typically effective.[3][4]
3.1.1. Experimental Protocol: Flash Column Chromatography
Flash column chromatography utilizes positive pressure to accelerate the elution of the solvent through the column, providing a faster and often more efficient separation compared to gravity chromatography.[1]
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane (or petroleum ether), Ethyl Acetate, Dichloromethane
-
Glass chromatography column
-
Flash chromatography system (optional, manual setup with air pressure is common)
-
Round bottom flasks
-
Fraction collector or test tubes
-
TLC plates and chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., hexane:ethyl acetate in ratios of 9:1, 8:2, 7:3) to determine the optimal eluent for separation. The ideal solvent system should provide a good separation between the desired product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4.
-
-
Column Packing (Slurry Method):
-
Determine the amount of silica gel required (a general guideline is a 30:1 to 100:1 weight ratio of silica gel to crude product).[4]
-
In a beaker, create a slurry of the silica gel in the initial, least polar eluent (e.g., hexane).
-
Secure the column vertically and add a small plug of glass wool or cotton to the bottom, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column, continuously tapping the column to ensure even packing and remove air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a moderately polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent.
-
Carefully add the dissolved sample or the dry-loaded silica to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent system determined from the TLC analysis (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexane). For similar bromo-dihydroisoquinolinone compounds, a gradient of hexane-ethyl acetate has been used effectively.[5]
-
Collect fractions in test tubes or using a fraction collector.
-
-
Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
3.1.2. Data Presentation: Column Chromatography Parameters
| Parameter | Recommended Conditions | Rationale / Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of organic compounds.[3] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A common and effective eluent system for separating moderately polar compounds.[5] |
| Elution Profile | Start with 100% Hexane, gradually increase Ethyl Acetate concentration. | Allows for elution of non-polar impurities first, followed by the target compound. |
| Monitoring | TLC with UV visualization (254 nm) | Standard method to track the separation and identify product-containing fractions.[4] |
Method 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[6] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[7]
3.2.1. Experimental Protocol: Recrystallization
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvents (e.g., Ethanol, Methanol, Water, n-Hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Potential single-solvent systems include ethanol or methanol.
-
A mixed-solvent system, such as ethanol/water or n-hexane/ethanol, may also be effective. For a similar compound, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, recrystallization from a mixture of n-hexane and ethanol was successful.[8] For other bromoquinoline derivatives, a water-alcohol mixture has been used.[9]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate until the solid completely dissolves.[6]
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[7]
-
-
Hot Filtration (Optional):
-
If insoluble impurities or activated charcoal are present, perform a hot filtration using a pre-heated funnel to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven or a desiccator to remove residual solvent.
-
3.2.2. Data Presentation: Recrystallization Solvent Systems
| Solvent System | Expected Solubility Profile | Rationale / Reference |
| Ethanol | Sparingly soluble at room temp, highly soluble when hot. | A common solvent for recrystallizing moderately polar organic compounds. |
| Methanol/Water | Soluble in hot methanol, insoluble in water (anti-solvent). | A mixed-solvent system that can be effective for inducing crystallization.[8] |
| n-Hexane/Ethanol | Soluble in hot ethanol, insoluble in n-hexane (anti-solvent). | Used for a structurally similar bromo-dihydroquinolinone.[8] |
Visualization of Purification Workflows
The following diagrams illustrate the logical steps involved in the described purification protocols.
Caption: Decision workflow for purification of the target compound.
Caption: Experimental workflow for the recrystallization protocol.
Purity Assessment
After purification, the purity of the this compound should be assessed using appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot should be observed.
-
High-Performance Liquid Chromatography (HPLC): A single peak with >98% purity is typically desired for drug development applications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any remaining impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
By following these detailed protocols and adapting them based on preliminary analysis of the crude product, researchers can effectively purify this compound to a high degree of purity.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. 7-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 891782-60-8 [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 9. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed analytical protocols for the quantitative determination of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Due to the absence of published, validated methods for this specific analyte, this guide presents robust starting methodologies based on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are designed for researchers in pharmaceutical development, quality control, and metabolic studies, offering a comprehensive framework for method development and validation.
Introduction
This compound is a substituted quinolinone derivative. The quinolinone scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. Accurate and precise quantification of such molecules is critical for pharmacokinetic studies, manufacturing quality control, and various research applications. These notes provide the foundational methods to achieve reliable quantification.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrNO | - |
| Molecular Weight | 254.12 g/mol | [1] |
| Appearance | White to off-white solid | Predicted |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Predicted[2] |
| UV Absorbance | Expected λmax ~230-280 nm | Predicted |
General Analytical Workflow
The quantification of this compound typically follows a standardized workflow from sample receipt to final data reporting. This process ensures consistency and accuracy in the analytical results.
References
Application Notes and Protocols: Large-Scale Synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the development of various pharmaceutical compounds. The described synthetic route is a robust two-step process commencing with the acylation of 3-bromoaniline followed by an intramolecular Friedel-Crafts cyclization. This protocol is designed to be scalable and efficient, making it suitable for industrial applications. Detailed experimental procedures, data tables for easy reference, and a workflow visualization are provided to ensure successful execution and reproducibility.
Introduction
The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The specific compound, this compound, serves as a versatile building block, allowing for further functionalization at the bromine-substituted position, making it a valuable precursor in drug discovery and development programs. The gem-dimethyl substitution at the 4-position can impart unique conformational constraints and metabolic stability to the final drug candidates. The synthetic protocol outlined herein is optimized for scalability, safety, and high yield.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to be achieved via a two-step sequence:
-
Step 1: Synthesis of N-(3-bromophenyl)-3,3-dimethylacrylamide. This step involves the acylation of 3-bromoaniline with 3,3-dimethylacryloyl chloride in the presence of a base to form the amide intermediate.
-
Step 2: Intramolecular Friedel-Crafts Cyclization. The amide intermediate undergoes an acid-catalyzed intramolecular Friedel-Crafts cyclization to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of N-(3-bromophenyl)-3,3-dimethylacrylamide
Materials:
-
3-Bromoaniline
-
3,3-Dimethylacryloyl chloride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
-
Large, three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a large, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 3-bromoaniline (1.0 eq) and dichloromethane (DCM, 5-10 mL per gram of aniline).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO3 solution (2 x volume of organic layer), and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-(3-bromophenyl)-3,3-dimethylacrylamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.
Step 2: Synthesis of this compound
Materials:
-
N-(3-bromophenyl)-3,3-dimethylacrylamide
-
Polyphosphoric acid (PPA) or Eaton's reagent (P2O5 in MsOH)
-
Ice water
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
-
Large, round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Heating mantle with temperature controller
-
Large beaker
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a large round-bottom flask equipped with a mechanical stirrer and thermometer, add N-(3-bromophenyl)-3,3-dimethylacrylamide (1.0 eq).
-
Add polyphosphoric acid (10-20 times the weight of the amide) or Eaton's reagent.
-
Heat the mixture with vigorous stirring to 80-100 °C for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a large beaker containing ice water with stirring.
-
The product will precipitate as a solid. Stir the mixture for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Alternatively, the aqueous mixture can be extracted with ethyl acetate (3 x volume of aqueous layer).
-
If extracted, combine the organic layers and wash with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or isopropanol.
Data Presentation
| Parameter | Step 1: Amide Formation | Step 2: Cyclization | Overall |
| Reactants | 3-Bromoaniline, 3,3-Dimethylacryloyl chloride | N-(3-bromophenyl)-3,3-dimethylacrylamide | - |
| Solvent | Dichloromethane (DCM) | Polyphosphoric Acid (PPA) | - |
| Temperature | 0 °C to Room Temperature | 80-100 °C | - |
| Reaction Time | 2-4 hours | 4-8 hours | 6-12 hours |
| Typical Yield | 90-95% | 80-85% | 72-81% |
| Purity (Post-Purification) | >98% (by HPLC) | >99% (by HPLC) | >99% (by HPLC) |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the large-scale preparation of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
3-Bromoaniline is toxic and should be handled with care.
-
3,3-Dimethylacryloyl chloride is corrosive and lachrymatory.
-
Polyphosphoric acid is corrosive and reacts exothermically with water. Handle with extreme caution.
-
Ensure proper quenching procedures are followed to control any exothermic reactions.
Conclusion
The protocol described in this application note presents a practical and scalable method for the synthesis of this compound. The two-step approach is efficient, with high yields and purity, making it suitable for the production of this key pharmaceutical intermediate on a large scale. The provided detailed procedures and workflow diagrams are intended to facilitate the successful implementation of this synthesis by researchers and professionals in the field of drug development.
Application Notes and Protocols: 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one as a versatile building block in palladium-catalyzed cross-coupling reactions. The dihydroquinolin-2(1H)-one scaffold is a prevalent motif in medicinal chemistry, and the strategic placement of a bromine atom at the 7-position allows for a wide range of functionalizations crucial for the development of novel therapeutic agents and chemical probes. This document outlines detailed experimental protocols and representative data for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents at the 7-position of the dihydroquinolinone core. This reaction is fundamental in constructing biaryl structures often found in pharmacologically active molecules.
General Reaction Scheme:
Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. These are based on established methodologies for similar substrates.
| Entry | Arylboronic Acid (R-B(OH)2) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 (2) | Toluene/H2O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (3) | - | Cs2CO3 (2) | 1,4-Dioxane/H2O (4:1) | 90 | 16 | 88-98 |
| 3 | 3-Pyridylboronic acid | Pd2(dba)3 (1.5) | XPhos (6) | K2CO3 (3) | THF/H2O (5:1) | 80 | 18 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh3)4 (5) | - | Na2CO3 (2.5) | DMF/H2O (8:1) | 110 | 12 | 80-90 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the corresponding boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K3PO4, 2.0 mmol, 2.0 equiv.).
-
The tube is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%) and ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the degassed solvent system (e.g., Toluene/H2O, 10:1, 5 mL).
-
The reaction mixture is stirred at the specified temperature (e.g., 100 °C) for the indicated time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 7-aryl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This method allows for the introduction of a wide variety of primary and secondary amines at the 7-position of the dihydroquinolinone core, which is a key transformation in the synthesis of many biologically active compounds.[2]
General Reaction Scheme:
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
The following table presents typical conditions and expected yields for the Buchwald-Hartwig amination of this compound.
| Entry | Amine (H-NR1R2) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)2 (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 16 | ~85-95 |
| 2 | Morpholine | [Pd(allyl)Cl]2 (1) | t-BuXPhos (2) | K3PO4 (2) | 1,4-Dioxane | 100 | 18 | ~80-90 |
| 3 | Benzylamine | Pd2(dba)3 (1.5) | BINAP (3) | Cs2CO3 (1.5) | Toluene | 100 | 20 | ~75-85 |
| 4 | Indole | Pd(OAc)2 (3) | RuPhos (6) | K2CO3 (2.5) | DMF | 120 | 24 | ~70-80 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%), and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Through the septum, add the amine (1.2 mmol, 1.2 equiv.) followed by the anhydrous solvent (e.g., Toluene, 5 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at the specified temperature (e.g., 100-110 °C).
-
Stir the reaction mixture for the indicated time (e.g., 12-24 hours), monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous NaCl solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivative.[2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl halides.[3] This reaction is particularly valuable for synthesizing arylalkynes, which are important intermediates in organic synthesis and can be found in various functional materials and biologically active compounds.
General Reaction Scheme:
Br-(C13H14NO) + H2C=CHR --[Pd Catalyst, Base, Solvent]--> RCH=CH-(C13H14NO)
Caption: Simplified catalytic cycle for the Heck reaction.
Conclusion
This compound is a highly valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and data provided herein serve as a robust starting point for researchers aiming to synthesize novel functionalized dihydroquinolinone derivatives for applications in drug discovery and materials science. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields and purity of the target compounds.
References
Application Notes and Protocols for In Vitro Evaluation of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential in vitro applications and detailed experimental protocols for the characterization of the novel compound, 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. The protocols are based on established methodologies for analogous quinolinone derivatives, which have demonstrated a wide range of biological activities.
Introduction to this compound
This compound belongs to the quinolinone class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. These activities include but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The introduction of a bromine atom and dimethyl groups to the quinolinone scaffold can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and target specificity.
Potential In Vitro Applications
Based on the known activities of structurally related quinolinone derivatives, this compound is a candidate for evaluation in a variety of in vitro assays to elucidate its biological potential. Key applications include:
-
Anticancer Activity Screening: Evaluation of cytotoxic and antiproliferative effects against various cancer cell lines.
-
Enzyme Inhibition Assays: Screening against therapeutically relevant enzymes, such as kinases, acetylcholinesterase (AChE), or α-glucosidase.[1][2]
-
Antimicrobial Susceptibility Testing: Determination of efficacy against a panel of pathogenic bacteria and fungi.[3][4]
-
Mechanism of Action Studies: Elucidation of the molecular pathways affected by the compound, such as apoptosis induction or cell cycle arrest.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic or antiproliferative effects of the test compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HepG2, A549, SKOV-3)[5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation:
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.08 | 100 |
| 0.1 | 1.210 | 0.07 | 96.8 |
| 1 | 1.100 | 0.06 | 88.0 |
| 10 | 0.750 | 0.05 | 60.0 |
| 50 | 0.312 | 0.04 | 25.0 |
| 100 | 0.125 | 0.03 | 10.0 |
Experimental Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
This protocol is for determining the inhibitory activity of the test compound against a specific kinase, such as Fms-like tyrosine kinase 3 (FLT3).[6]
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. This is often quantified using methods like ELISA, fluorescence polarization, or radiometric assays. The following is a general protocol for a luminescence-based kinase assay.
Materials:
-
This compound
-
Recombinant active kinase (e.g., FLT3)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the compound in kinase assay buffer.
-
Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at the desired concentrations.
-
-
Kinase Reaction:
-
Add the test compound dilutions to the wells of the assay plate.
-
Add the kinase to the wells.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to the wells.
-
Include a positive control (kinase + substrate + ATP, no inhibitor) and a negative control (no kinase).
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.
-
Data Presentation:
| Compound Concentration (nM) | Luminescence (RLU) | % Inhibition |
| 0 (Control) | 1,500,000 | 0 |
| 0.1 | 1,425,000 | 5 |
| 1 | 1,200,000 | 20 |
| 10 | 750,000 | 50 |
| 100 | 225,000 | 85 |
| 1000 | 75,000 | 95 |
Signaling Pathway Diagram (Example: FLT3 Signaling):
References
- 1. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel quinoline derivatives as potent in vitro α-glucosidase inhibitors: in silico studies and SAR predictions - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of quinolinone derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe Handling and Storage of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on safety data for structurally similar brominated quinolinone derivatives. Researchers should handle this compound with caution and assume it may possess similar hazards to related chemicals.
Hazard Identification and Safety Precautions
Based on data for analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are likely to include skin irritation, serious eye irritation, and respiratory irritation.[1] Some related compounds are also suspected of causing genetic defects and cancer. Therefore, strict adherence to safety protocols is essential.
General Safety Precautions:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield must be worn to prevent eye contact.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are required to prevent skin contact.
-
Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH-approved respirator should be used.
-
-
Hygiene Practices: Avoid creating dust when handling the solid material. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Keep the container tightly closed when not in use.
Quantitative Data for Structurally Similar Compounds
The following tables summarize quantitative data for compounds structurally related to this compound. This information should be used as a guide for assessing the potential hazards.
Table 1: Physical and Chemical Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Storage Temperature |
| 7-Bromo-2,3-dihydroquinolin-4(1H)-one | 114417-34-4 | C₉H₈BrNO | 226.07 | 4°C[2] |
| 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | 129722-34-5 | C₁₃H₁₆BrNO₂ | 298.18 | Not specified |
Table 2: Hazard Identification for Related Compounds
| Compound Name | GHS Hazard Statements |
| 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH341: Suspected of causing genetic defectsH351: Suspected of causing cancer[3] |
| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4] |
| 7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled |
Experimental Protocols
Receiving and Storage Protocol
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number (if available), and appropriate hazard warnings.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Based on data for similar compounds, storage at 4°C is recommended.[2] Keep the container tightly sealed.
Weighing and Handling Protocol
-
Preparation: Don appropriate PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational.
-
Weighing: Perform all weighing operations within the fume hood to minimize exposure to dust. Use a tared, sealed container for weighing.
-
Dispensing: Handle the solid material carefully to avoid generating dust. Use a spatula for transfers.
-
Cleaning: After handling, decontaminate the work surface and any equipment used. Wash hands thoroughly.
Accidental Release and Spill Cleanup Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a dry spill, carefully sweep or scoop the material into a labeled, sealable container for disposal. Avoid creating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Considerations
All waste materials, including empty containers and contaminated PPE, must be disposed of as hazardous waste. Follow all applicable local, state, and federal regulations for hazardous waste disposal. Do not allow the material to enter drains or waterways.
Disclaimer: The information provided in these application notes and protocols is intended as a guide for trained professionals and should not be considered a substitute for a formal risk assessment. It is the responsibility of the user to ensure that all procedures are conducted in a safe and compliant manner.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | C13H16BrNO2 | CID 10542064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 10729255 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. The guidance is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and plausible two-step synthetic route involves:
-
Intramolecular Friedel-Crafts Cyclization: Synthesis of the precursor, 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, from a suitable acyclic precursor like N-phenyl-3,3-dimethylacrylamide. This cyclization is typically acid-catalyzed.
-
Electrophilic Aromatic Bromination: Subsequent bromination of the 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one intermediate at the 7-position using a brominating agent such as N-Bromosuccinimide (NBS).
Q2: What are the most critical parameters to control during the Friedel-Crafts cyclization step?
The most critical parameters for the intramolecular Friedel-Crafts cyclization are the choice and amount of the acid catalyst, reaction temperature, and ensuring anhydrous conditions. Lewis acids like AlCl₃ or Brønsted acids like polyphosphoric acid (PPA) can be used, and their activity is highly sensitive to moisture.[1][2]
Q3: I am observing multiple spots on my TLC during the bromination step. What could be the reason?
Multiple spots on the TLC during bromination can indicate the formation of regioisomers (e.g., bromination at other positions on the aromatic ring) or poly-brominated products. The reaction conditions, particularly the stoichiometry of the brominating agent and the reaction time, should be carefully controlled to favor mono-bromination at the desired 7-position.
Q4: How can I purify the final product, this compound?
Purification of the final product can typically be achieved through column chromatography on silica gel, followed by recrystallization. A common mobile phase for column chromatography of similar compounds is a mixture of ethyl acetate and hexane. For recrystallization, a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, such as ethanol or a mixture of hexane and ethyl acetate, should be employed.
Troubleshooting Guides
Part 1: Synthesis of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (Intramolecular Friedel-Crafts Cyclization)
Issue 1: Low or No Yield of the Cyclized Product
| Potential Cause | Suggested Solution |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Use a fresh, unopened bottle of the catalyst or one that has been stored in a desiccator. Ensure all glassware is thoroughly dried before use.[1][2] |
| Insufficient Catalyst | Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid, as the product can form a complex with the catalyst.[1] Consider increasing the catalyst loading. |
| Sub-optimal Temperature | The reaction may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to decomposition.[1] Optimize the reaction temperature, starting with conditions reported for similar cyclizations. |
| Poor Quality Starting Material | Impurities in the N-phenyl-3,3-dimethylacrylamide can inhibit the reaction. Purify the starting material before use. |
| Polymerization of Starting Material | The acrylamide starting material may polymerize under strong acid conditions. Add the starting material slowly to the acid catalyst at a controlled temperature. |
Issue 2: Formation of a Tar-like, Intractable Mixture
| Potential Cause | Suggested Solution |
| Reaction Temperature Too High | High temperatures can lead to decomposition and polymerization.[1] Run the reaction at a lower temperature and monitor the progress carefully by TLC. |
| Excessively Strong Acid Catalyst | A very strong Lewis acid might promote unwanted side reactions. Consider using a milder catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent. |
| Concentration Too High | High concentrations can favor intermolecular reactions and polymerization. Perform the reaction under more dilute conditions. |
Part 2: Bromination of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Issue 3: Low Yield of the Desired 7-Bromo Isomer
| Potential Cause | Suggested Solution |
| Incomplete Reaction | The reaction time may be insufficient. Monitor the reaction by TLC until the starting material is consumed. |
| Sub-optimal Temperature | The reaction may require gentle heating or cooling to proceed optimally. Experiment with different temperatures to find the ideal condition. |
| Inappropriate Solvent | The choice of solvent can influence the reaction rate and selectivity. Common solvents for bromination with NBS include acetonitrile or dichloromethane. |
Issue 4: Formation of Multiple Brominated Products
| Potential Cause | Suggested Solution |
| Over-bromination | More than one bromine atom may be added to the aromatic ring. Use a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS). |
| Formation of Regioisomers | Bromination may occur at other positions on the ring. The directing effect of the amide group generally favors substitution at the 7-position. However, reaction conditions can be optimized (e.g., temperature, solvent) to improve regioselectivity. |
| Radical Reactions | If using NBS, light can initiate radical side reactions. Perform the reaction in the dark or in a flask wrapped in aluminum foil. |
Issue 5: Difficult Purification of the Final Product
| Potential Cause | Suggested Solution |
| Co-elution of Isomers | Regioisomers may have similar polarities, making them difficult to separate by column chromatography. Use a high-efficiency silica gel and a carefully optimized eluent system. Step-gradient elution may be beneficial. |
| Product Discoloration | The product may oxidize upon exposure to air and light. Store the purified compound in a cool, dark place, preferably under an inert atmosphere. |
| Inconsistent Recrystallization | Impurities may inhibit crystallization. Ensure the product is sufficiently pure before attempting recrystallization. A systematic screening of different solvents may be necessary to find a suitable system. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for analogous syntheses, which can serve as a starting point for optimization.
| Parameter | Intramolecular Friedel-Crafts Cyclization | Electrophilic Aromatic Bromination |
| Catalyst/Reagent | AlCl₃, Polyphosphoric Acid (PPA), Eaton's Reagent | N-Bromosuccinimide (NBS) |
| Stoichiometry | 1.1 - 2.0 equivalents | 1.0 - 1.1 equivalents |
| Solvent | Dichloromethane, 1,2-Dichloroethane, or neat (for PPA) | Acetonitrile, Dichloromethane |
| Temperature | 0 °C to 120 °C | 0 °C to Room Temperature |
| Reaction Time | 2 - 24 hours | 1 - 6 hours |
| Typical Yield | 60 - 85% | 70 - 90% |
Experimental Protocols
Protocol 1: Synthesis of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
-
Preparation of N-phenyl-3,3-dimethylacrylamide:
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To a solution of aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C, slowly add 3,3-dimethylacryloyl chloride (1.1 eq.).
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Stir the reaction mixture at room temperature for 2-4 hours.
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Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide, which can be purified by recrystallization or column chromatography.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
To a flask containing anhydrous aluminum chloride (1.5 eq.) in 1,2-dichloroethane at 0 °C, add a solution of N-phenyl-3,3-dimethylacrylamide (1.0 eq.) in 1,2-dichloroethane dropwise.
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After the addition is complete, warm the reaction mixture to 80 °C and stir for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench by slowly adding crushed ice, followed by 6M HCl.
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Extract the product with dichloromethane.
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Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
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Protocol 2: Synthesis of this compound
-
To a solution of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 eq.) in acetonitrile at 0 °C, add N-Bromosuccinimide (1.05 eq.) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
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Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the title compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A general troubleshooting workflow for optimizing the reaction conditions.
Caption: Logical relationship between a problem, its causes, and potential solutions.
References
optimizing reaction conditions for 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one synthesis
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route to prepare this compound?
A common and effective strategy is a two-step process involving the formation of a substituted propanoic acid followed by an intramolecular Friedel-Crafts acylation to form the quinolinone ring.
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Amine Addition: Reaction of 3-bromoaniline with 3,3-dimethylacrylic acid to form the precursor, 3-(3-bromophenylamino)-3-methylbutanoic acid.
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Cyclization: An acid-catalyzed intramolecular Friedel-Crafts acylation of the precursor to yield the final product. This method is advantageous as it builds the brominated ring system in a controlled manner.
Q2: Which reaction parameters are critical for the intramolecular Friedel-Crafts cyclization?
The success of the cyclization step is highly dependent on the choice of acid catalyst, reaction temperature, and solvent. Strong acids are typically required to promote the reaction.[1][2]
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Catalyst: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are effective catalysts for this type of intramolecular acylation.[1][3]
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Temperature: The reaction temperature needs to be carefully controlled. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause side product formation. A typical range is 70-100°C.
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Solvent: In many cases, the acid catalyst itself can act as the solvent. If a co-solvent is needed, a high-boiling, non-reactive solvent is preferred.
Q3: How can I ensure regioselective bromination at the C7 position?
By starting with 3-bromoaniline, the bromine atom is pre-positioned, thus ensuring the final product is the 7-bromo isomer. Direct bromination of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one could potentially lead to a mixture of isomers, although the amide group is an ortho-, para-director.
Q4: What are the most common side products to expect?
Potential side products may include:
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Unreacted starting material: If the cyclization is incomplete.
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Polymerization: Under harsh acidic conditions, the starting materials or product could potentially polymerize.
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Dehydration products: Depending on the specific precursor and conditions.
Q5: What are the recommended purification techniques?
The crude product can be purified using the following methods:
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Column Chromatography: Silica gel chromatography is a standard and effective method for separating the desired product from impurities. A gradient elution with a mixture of hexane and ethyl acetate is often a good starting point.
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Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective final purification step.
Experimental Protocols
Protocol 1: Synthesis of 3-(3-bromophenylamino)-3-methylbutanoic acid (Precursor)
This protocol describes the addition of 3-bromoaniline to 3,3-dimethylacrylic acid.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,3-dimethylacrylic acid (1.0 eq) in a suitable solvent such as toluene.
-
Addition of Amine: Add 3-bromoaniline (1.1 eq) to the solution.
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Heating: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-18 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up:
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Cool the reaction mixture to room temperature.
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If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Wash the crude product with a non-polar solvent like hexane to remove any unreacted aniline.
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The crude product can be used in the next step without further purification or can be recrystallized if necessary.
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Protocol 2: Intramolecular Friedel-Crafts Cyclization
This protocol details the cyclization of the precursor to form this compound.
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Reaction Setup: In a round-bottom flask, place the crude 3-(3-bromophenylamino)-3-methylbutanoic acid (1.0 eq).
-
Addition of Catalyst: Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the starting material) or Eaton's reagent.
-
Heating: Heat the reaction mixture to 80-90°C with vigorous stirring for 2-4 hours.
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Monitoring: Monitor the reaction by TLC (a higher Rf value is expected for the cyclized product).
-
Work-up:
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Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
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The product should precipitate as a solid. Collect the solid by vacuum filtration.
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Wash the solid with water until the filtrate is neutral.
-
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.
Data Presentation
Table 1: Typical Reaction Conditions for Intramolecular Friedel-Crafts Cyclization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Polyphosphoric Acid (PPA) | Eaton's Reagent | Triflic Acid |
| Temperature | 80°C | 75°C | Room Temperature |
| Reaction Time | 3 hours | 2 hours | 6 hours |
| Typical Yield | 60-75% | 65-80% | 50-65% |
| Notes | PPA is viscous and requires strong stirring. | Eaton's reagent is less viscous and can lead to cleaner reactions.[3] | Triflic acid is a very strong acid and may require more careful handling. |
Note: Yields are estimates based on similar reactions and will require optimization for this specific substrate.
Troubleshooting Guide
Problem 1: Low or no yield in the cyclization step.
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Possible Cause: The acid catalyst is not strong enough or has been deactivated by moisture.
-
Solution:
-
Ensure all glassware is thoroughly dried before use.
-
Use a stronger acid catalyst, such as Eaton's reagent or triflic acid.
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Increase the reaction temperature in 10°C increments, while monitoring for product degradation.
-
-
Possible Cause: The reaction time is insufficient.
-
Solution:
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Extend the reaction time and monitor by TLC every hour.
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Problem 2: The reaction stalls and starting material remains.
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Possible Cause: Insufficient amount of catalyst.
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Solution:
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Increase the ratio of the acid catalyst to the substrate.
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Ensure efficient stirring to maintain a homogeneous reaction mixture, especially with viscous catalysts like PPA.
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Problem 3: Formation of a dark, tarry substance.
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Possible Cause: The reaction temperature is too high, leading to decomposition or polymerization.
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Solution:
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Lower the reaction temperature.
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Add the precursor to the pre-heated acid catalyst slowly to control the initial exotherm.
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Problem 4: Difficulty in isolating the product from the reaction mixture.
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Possible Cause: The product is partially soluble in the aqueous work-up solution.
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Solution:
-
After quenching on ice, extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
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Combine the organic extracts with the filtered solid before purification.
-
Visualizations
References
stability issues of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a decrease in the concentration of my stock solution of this compound over time. What are the potential causes?
A1: A decrease in concentration of this compound in solution can be attributed to several factors, primarily chemical degradation. Based on its structure, which contains a lactam ring within a quinolinone system, the most probable degradation pathways are hydrolysis, photodecomposition, and oxidation. It is crucial to investigate the storage conditions of your solution.
Troubleshooting Steps:
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Review Solvent Choice: Ensure the solvent is aprotic and non-nucleophilic if hydrolysis is a concern. Common solvents like DMSO and DMF are generally suitable for short-term storage. For aqueous buffers, stability is pH-dependent.
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Control pH: The lactam functionality is susceptible to both acid and base-catalyzed hydrolysis. If working with aqueous solutions, maintain a neutral pH (around 6-7.5) for enhanced stability.
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Protect from Light: Quinolinone derivatives can be photosensitive.[1] Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
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Inert Atmosphere: To prevent oxidation, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
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Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize the rate of all potential degradation reactions.
Q2: My experimental results are inconsistent. Could this be related to the stability of the compound in my assay buffer?
A2: Yes, inconsistent results are a common symptom of compound instability in the experimental medium. Assay buffers, especially those at physiological pH and temperature (e.g., pH 7.4, 37°C), can promote degradation over the course of an experiment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Q3: How can I proactively assess the stability of this compound under my specific experimental conditions?
A3: A forced degradation study is the standard approach to proactively assess the stability of a compound.[2] This involves subjecting the compound to stress conditions that are more severe than it would typically encounter to identify potential degradation pathways and products.[3]
Typical Stress Conditions for Forced Degradation:
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Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.
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Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.
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Oxidation: 3% H₂O₂ at room temperature.
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Thermal Degradation: Solid compound and solution at 60°C.
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Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Data on Potential Stability Under Forced Degradation
While specific experimental data for this compound is not publicly available, the following table provides a representative summary of expected outcomes based on the chemical properties of quinolinone and lactam structures.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | Expected Degradation (%) | Potential Degradation Product(s) |
| 0.1 M HCl | 24 | 60 | 10 - 20% | Ring-opened hydrolysis product |
| 0.1 M NaOH | 8 | 60 | > 50% | Ring-opened hydrolysis product (saponification) |
| 3% H₂O₂ | 24 | 25 (RT) | 5 - 15% | N-oxide or aromatic ring oxidation products |
| Heat (in solution) | 72 | 60 | < 10% | Minor thermal decomposition products |
| Photolysis (ICH Q1B) | As per guideline | As per guideline | 15 - 30% | Photorearrangement or de-bromination products |
Experimental Protocols
Protocol 1: HPLC-Based Stability Indicating Method
A stability-indicating analytical method is crucial for separating the parent compound from any potential degradants.[4]
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Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector is recommended.
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Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: Monitor at a wavelength where the parent compound has maximum absorbance (to be determined by UV-Vis spectroscopy).
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Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Caption: General workflow for a forced degradation study using HPLC.
Protocol 2: Solution Stability Assessment
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Solution Preparation: Prepare a solution of this compound in the solvent or buffer of interest at a known concentration (e.g., 10 µM).
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Incubation: Store aliquots of the solution under the desired conditions (e.g., room temperature, 37°C, protected from light).
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Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample.
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Quenching: If necessary, quench any reaction by adding a suitable agent or by freezing the sample at -80°C.
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Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
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Data Interpretation: Plot the percentage of the compound remaining versus time to determine its stability profile under the tested conditions.
References
improving the yield and purity of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. The information is structured to address common challenges in improving the yield and purity of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound. A likely synthetic approach involves the reaction of a 3-bromoaniline precursor with a suitable Michael acceptor, followed by an intramolecular cyclization.
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low or No Product Formation | 1. Inefficient Michael Addition: The initial reaction between the aniline and the α,β-unsaturated ester/acid may be slow or incomplete. 2. Failure of Cyclization: The subsequent ring-closing step (e.g., Friedel-Crafts acylation) may not be proceeding due to insufficient activation or harsh conditions. 3. Poor Quality Starting Materials: Impurities in the 3-bromoaniline or the Michael acceptor can inhibit the reaction. | 1. Optimize Michael Addition Conditions: Consider using a catalyst such as a Lewis acid or base to promote the addition. Ensure appropriate solvent and temperature are used. 2. Promote Cyclization: Employ a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent. Control the reaction temperature carefully to avoid degradation. 3. Purify Starting Materials: Ensure the purity of reactants through distillation, recrystallization, or column chromatography prior to use. | An increase in the conversion of starting materials and the formation of the desired product. |
| Formation of Significant Byproducts | 1. Dimer Impurity Formation: A common byproduct in similar syntheses is a dimer, which can arise from intermolecular side reactions.[1] 2. Polybromination: If bromination is a step in the synthesis, harsh conditions or excess brominating agent can lead to the formation of di- or tri-brominated species. 3. Incomplete Cyclization: The linear intermediate may persist in the final product mixture. | 1. Control Stoichiometry and Concentration: Use a high dilution to favor intramolecular cyclization over intermolecular dimerization. Carefully control the stoichiometry of the reactants. 2. Optimize Bromination: Use a milder brominating agent (e.g., N-bromosuccinimide) and control the reaction temperature and time. 3. Drive Cyclization to Completion: Increase the reaction time or temperature for the cyclization step, while monitoring for degradation. | A cleaner reaction profile with a higher proportion of the target compound and reduced levels of key impurities. |
| Difficult Purification | 1. Similar Polarity of Product and Impurities: The target compound and key byproducts (e.g., starting materials, linear intermediate, dimer) may have similar polarities, making separation by column chromatography challenging. 2. Product Oiling Out: The product may not crystallize effectively from the chosen solvent system. | 1. Alternative Purification Techniques: Consider salt formation to selectively precipitate either the product or impurities.[1] Recrystallization from a carefully selected solvent system can also be effective. For chromatography, explore different solvent systems and stationary phases (e.g., alumina). 2. Systematic Recrystallization Solvent Screening: Test a range of solvents and solvent mixtures with varying polarities to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature. | Improved separation of the target compound from impurities, leading to higher purity and potentially better crystal morphology. |
| Product Discoloration | 1. Oxidation: Quinolinone scaffolds can be susceptible to oxidation, leading to colored impurities. 2. Residual Acid/Base: Trace amounts of acid or base from the reaction or workup can cause degradation over time. | 1. Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon). 2. Thorough Workup: Ensure that the product is thoroughly washed to remove any residual acidic or basic reagents. | A colorless or pale-colored final product with improved stability. |
Frequently Asked Questions (FAQs)
Q1: What is a common and critical impurity to look out for in the synthesis of related dihydroquinolinones?
A1: A frequently observed and challenging impurity is a dimer, which can form through an intermolecular reaction between the intermediate or product molecules.[1] Its removal often requires specific purification strategies beyond standard column chromatography, such as selective precipitation via salt formation.[1]
Q2: My NMR spectrum shows unreacted starting materials. How can I improve the conversion?
A2: To improve conversion, focus on the reaction conditions. For the initial Michael addition, ensure the reaction has been given sufficient time and consider the use of a suitable catalyst. For the cyclization step, a stronger acid catalyst or higher temperatures might be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q3: I am having trouble with the purification by column chromatography. What are my options?
A3: If column chromatography is not providing adequate separation, consider recrystallization. A systematic screening of solvents is recommended. Alternatively, if a basic or acidic handle is present in your molecule or the impurities, an acid-base extraction or salt precipitation could be an effective purification strategy.[1]
Q4: How can I confirm the structure of my final product and the identity of any major impurities?
A4: A combination of analytical techniques is recommended. 1H and 13C NMR spectroscopy will provide information about the chemical structure. Mass spectrometry (MS) will confirm the molecular weight of the product and can help identify impurities. If available, 2D NMR techniques like COSY and HMBC can provide further structural confirmation.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents, such as strong acids (PPA) and brominating agents, are corrosive and toxic, and should be handled in a well-ventilated fume hood.
Experimental Protocols
Note: The following is a generalized protocol based on common synthetic routes for 3,4-dihydroquinolin-2(1H)-ones. Optimization will be necessary for the specific target compound.
Step 1: Synthesis of the Acrylate Intermediate
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To a solution of 3-bromoaniline (1 equivalent) in a suitable solvent (e.g., toluene), add an appropriate α,β-unsaturated ester (e.g., ethyl 3,3-dimethylacrylate) (1.1 equivalents).
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Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)3) or a protic acid (e.g., acetic acid).
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Heat the mixture to reflux and monitor the reaction by TLC until the aniline is consumed.
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Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Intramolecular Friedel-Crafts Cyclization
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Add the crude intermediate from Step 1 to polyphosphoric acid (PPA) at a temperature of approximately 80-100 °C with vigorous stirring.
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Heat the mixture to 120-140 °C and monitor the reaction by TLC.
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Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
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Neutralize the mixture with a saturated aqueous solution of sodium hydroxide.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: A general experimental workflow for the synthesis and purification.
Caption: A logical troubleshooting workflow for synthesis and purification issues.
References
identifying and minimizing side reactions in 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. The primary synthetic route discussed is the intramolecular Friedel-Crafts cyclization of N-(3-bromophenyl)-3,3-dimethylacrylamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: The most direct and commonly employed strategy is the intramolecular Friedel-Crafts cyclization of a suitable precursor, typically N-(3-bromophenyl)-3,3-dimethylacrylamide. This reaction is usually promoted by a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃).
Q2: What are the expected major side reactions in this synthesis?
A2: The primary side reactions include the formation of the undesired 5-bromo constitutional isomer, intermolecular polymerization of the starting material, and incomplete cyclization. Under certain conditions, hydrolysis of the amide can also occur.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material, N-(3-bromophenyl)-3,3-dimethylacrylamide, should diminish over time, while a new spot for the product, this compound, should appear. It is advisable to also run a co-spot with the starting material to aid in identification.
Q4: What are the typical purification methods for the final product?
A4: The crude product is typically purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used. Recrystallization from a suitable solvent, such as ethanol or ethyl acetate/hexane, can be employed for further purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality starting materials. | 1. Use freshly opened or properly stored acid catalyst. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Ensure the starting N-(3-bromophenyl)-3,3-dimethylacrylamide is pure and dry. |
| Formation of a Significant Amount of the 5-Bromo Isomer | The bromo substituent is ortho, para-directing, and the amide is meta-directing. Cyclization can occur at either the position ortho or para to the bromine. | 1. Optimize the choice of acid catalyst. Lewis acids may offer different regioselectivity compared to Brønsted acids. 2. Carefully control the reaction temperature, as lower temperatures may favor the formation of the thermodynamically more stable 7-bromo isomer. |
| Polymerization of Starting Material | The intermolecular reaction of the acrylamide is competing with the desired intramolecular cyclization. | 1. Employ high-dilution conditions by adding the starting material slowly to the reaction mixture. 2. Use a more efficient catalyst to promote faster intramolecular cyclization. |
| Incomplete Reaction | 1. Insufficient amount of catalyst. 2. Reaction time is too short. | 1. Increase the molar ratio of the catalyst to the substrate. 2. Extend the reaction time and continue to monitor by TLC until the starting material is consumed. |
| Product is Difficult to Purify | Presence of closely eluting isomers or polymeric byproducts. | 1. Optimize the solvent system for column chromatography; a shallow gradient may be necessary. 2. Consider recrystallization after column chromatography to improve purity. |
Experimental Protocols
Protocol 1: Synthesis of N-(3-bromophenyl)-3,3-dimethylacrylamide
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To a solution of 3-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexane).
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Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford N-(3-bromophenyl)-3,3-dimethylacrylamide.
Protocol 2: Synthesis of this compound
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To polyphosphoric acid (PPA) (10-20 times the weight of the starting material) preheated to 80-100 °C, add N-(3-bromophenyl)-3,3-dimethylacrylamide (1.0 eq) portion-wise with vigorous stirring.
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Heat the reaction mixture at 100-120 °C for 2-4 hours.
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Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexane).
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After completion, pour the hot reaction mixture onto crushed ice with stirring.
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Extract the aqueous mixture with ethyl acetate (3 x).
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Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation
| Reaction Parameter | Condition A | Condition B | Condition C |
| Catalyst | PPA | AlCl₃ | Eaton's Reagent |
| Temperature (°C) | 110 | 80 | 100 |
| Time (h) | 3 | 5 | 3 |
| Yield of 7-Bromo Isomer (%) | 65 | 55 | 70 |
| Yield of 5-Bromo Isomer (%) | 15 | 25 | 10 |
| Polymer byproducts (%) | 5 | 10 | 5 |
| Unreacted Starting Material (%) | <5 | <5 | <5 |
Visualizations
Technical Support Center: Purification of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities may include unreacted starting materials, such as the corresponding aniline precursor and the α,β-unsaturated acid or ester. Byproducts from side reactions, such as isomers or oligomers, can also be present. The specific impurities will depend on the synthetic route employed.
Q2: My compound is showing low solubility in common recrystallization solvents. What should I do?
A2: The 4,4-dimethyl substitution can significantly impact the crystal lattice energy and solubility. A systematic solvent screening is recommended.[1] Start with single solvents of varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol). If single solvents are ineffective, consider using a solvent/anti-solvent system.[2][3] For example, dissolve the compound in a good solvent like dichloromethane or ethyl acetate and slowly add a poor solvent like hexanes or pentane until turbidity is observed, then gently heat to redissolve and allow to cool slowly.[4]
Q3: I am observing significant tailing of my compound during silica gel column chromatography. What could be the cause?
A3: Tailing on silica gel can be due to strong interactions between the amide group of the quinolinone and the acidic silanol groups on the silica surface. The steric hindrance from the 4,4-dimethyl groups might also lead to inconsistent binding. To mitigate this, consider deactivating the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[5]
Q4: Can I use reverse-phase chromatography for the purification of this compound?
A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an effective alternative, especially if issues with silica gel are encountered. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Troubleshooting Guides
Column Chromatography
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of Product and a Close-Running Impurity | The solvent system has insufficient selectivity. | - Optimize the solvent system using thin-layer chromatography (TLC) with various solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol).- Try a different stationary phase, such as alumina or a bonded phase silica gel.- Employ gradient elution, starting with a low polarity solvent and gradually increasing the polarity. |
| Product is not Eluting from the Column | The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, if using an ethyl acetate/hexanes mixture, increase the percentage of ethyl acetate.- If the compound is suspected to be strongly adsorbed, a more polar solvent like methanol may be required in small percentages. |
| Product Decomposes on the Column | The compound is sensitive to the acidic nature of the silica gel. | - Deactivate the silica gel by pre-treating it with a base like triethylamine.- Use an alternative, less acidic stationary phase like neutral alumina.[6] |
Recrystallization
| Issue | Potential Cause | Troubleshooting Steps |
| Compound "Oils Out" Instead of Crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or the solution is cooling too rapidly. | - Choose a solvent with a lower boiling point.- Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.- Reduce the initial concentration of the solute. |
| No Crystal Formation Upon Cooling | The solution is too dilute, or the chosen solvent is too good a solvent. | - Concentrate the solution by slowly evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of the pure compound if available.- Add a poor solvent (anti-solvent) dropwise to the solution until it becomes slightly cloudy, then clarify by gentle heating before slow cooling.[2] |
| Low Recovery of Pure Product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the crystallization mixture is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[3] |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Slurry Preparation: In a beaker, add silica gel to the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes) to form a slurry. Gently swirl to remove air bubbles.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity solvent. If necessary, gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexanes) to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimum amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) with gentle heating.
-
Addition of Anti-Solvent: While the solution is warm, slowly add a "poor" solvent (e.g., hexanes or pentane) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the mixture with gentle heating until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of the cold anti-solvent and dry them under vacuum.
Data Presentation
Table 1: Illustrative Purification Data for this compound
(Note: The following data are hypothetical and intended for illustrative purposes, as specific experimental values are not available in the public domain.)
| Purification Method | Starting Material Purity (by HPLC) | Mobile Phase / Solvent System | Final Purity (by HPLC) | Recovery Yield |
| Silica Gel Chromatography | 85% | Gradient: 10% to 40% Ethyl Acetate in Hexanes | >98% | ~75% |
| Recrystallization | 85% | Dichloromethane / Hexanes | >97% | ~80% |
| Reverse-Phase HPLC | 95% | Gradient: 50% to 95% Acetonitrile in Water + 0.1% TFA | >99.5% | ~90% |
Visualizations
Caption: A workflow diagram illustrating the decision-making process for the purification of this compound.
Caption: A troubleshooting decision tree for challenges in the purification of this compound.
References
degradation pathways of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one under experimental conditions
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study for this compound? A1: Forced degradation studies are essential in pharmaceutical development to understand a drug's stability.[1] The main goals are to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods that can separate the parent compound from its degradants.[2] This information is critical for formulation development, packaging selection, and determining storage conditions.[3]
Q2: What are the most probable degradation pathways for 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one? A2: Based on its structure, the compound is susceptible to several degradation pathways:
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Hydrolysis: The amide bond in the lactam ring is prone to hydrolysis under acidic or basic conditions, leading to ring-opening.[4]
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Oxidation: The dihydroquinoline ring can be oxidized to form the corresponding aromatic quinolinone derivative.[5] The nitrogen atom could also be oxidized to an N-oxide.
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Photolysis: The carbon-bromine bond on the aromatic ring may be susceptible to homolytic cleavage upon exposure to UV light, leading to debromination.[6]
Q3: What are the typical stress conditions recommended by regulatory agencies? A3: The International Council on Harmonisation (ICH) guidelines suggest a standard set of stress conditions.[7] These include acid/base hydrolysis, oxidation, heat, and light exposure.[8] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products not relevant to real-world stability.[2][8]
Q4: What analytical techniques are best suited for monitoring the degradation of this compound? A4: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the most common and effective technique for separating and quantifying the parent drug and its degradation products.[9][10] For structural elucidation and identification of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[9]
Q5: When should forced degradation studies be performed during drug development? A5: While regulatory guidance suggests these studies should be done during Phase III, it is highly recommended to initiate them in early development (preclinical or Phase I).[8] Early investigation provides crucial information for process and formulation development and allows ample time for method validation and degradant identification.[11]
Troubleshooting Guides
This section provides solutions to common issues encountered during forced degradation experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Insufficient Degradation (<5%) | Stress conditions are too mild. The compound is highly stable under the applied conditions. | Increase the concentration of the stressor (e.g., acid, base, oxidant). Increase the temperature (e.g., from 40°C to 60°C or 80°C). Extend the duration of the stress exposure. |
| Excessive Degradation (>20%) | Stress conditions are too harsh. | Decrease the concentration of the stressor. Lower the reaction temperature. Reduce the exposure time and sample at more frequent, earlier time points. |
| Poor Chromatographic Resolution | The analytical method is not optimized to separate the parent peak from degradant peaks. | Modify the HPLC method: - Adjust the mobile phase composition or pH. - Change the gradient slope. - Try a different column chemistry (e.g., C18, Phenyl-Hexyl). |
| Mass Imbalance in Assay | Degradation products are not detected by the analytical method (e.g., no UV chromophore). Degradants are volatile or insoluble. Degradants are irreversibly adsorbed onto the HPLC column. | Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS). Analyze the sample headspace by GC-MS for volatile products. Adjust the mobile phase to ensure all components elute from the column. |
Hypothetical Experimental Protocols
The following are detailed, generalized protocols for conducting forced degradation studies.
Initial Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
Acid Hydrolysis Protocol
-
Transfer 1 mL of the stock solution to a vial.
-
Add 1 mL of 0.1 N HCl.
-
Cap the vial and place it in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized sample to a final concentration of ~50 µg/mL with the mobile phase for HPLC analysis.
-
A control sample (drug in solvent without acid) should be prepared and analyzed in parallel.[8]
Base Hydrolysis Protocol
-
Transfer 1 mL of the stock solution to a vial.
-
Add 1 mL of 0.1 N NaOH.
-
Cap the vial and keep it at room temperature.
-
Withdraw aliquots at specified time points.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 N HCl.
-
Dilute the neutralized sample to a final concentration of ~50 µg/mL with the mobile phase for HPLC analysis.
-
A control sample (drug in solvent without base) should be analyzed in parallel.[8]
Oxidative Degradation Protocol
-
Transfer 1 mL of the stock solution to a vial.
-
Add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Cap the vial and store it at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Dilute the sample to a final concentration of ~50 µg/mL with the mobile phase for HPLC analysis.
-
A control sample (drug in solvent without H₂O₂) should be analyzed in parallel.[8]
Photolytic Degradation Protocol
-
Expose the drug substance in solid form and in solution (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.[8]
-
At the end of the exposure period, dissolve (for solid samples) and dilute the samples to a final concentration of ~50 µg/mL for HPLC analysis.
Quantitative Data Summary (Hypothetical)
The table below presents a hypothetical summary of results from a forced degradation study.
| Stress Condition | Duration | Temperature | % Parent Remaining | % Total Degradation | Number of Degradants Detected |
| Control | 24 h | 60°C | 99.8 | 0.2 | 0 |
| 0.1 N HCl | 24 h | 60°C | 88.5 | 11.5 | 2 |
| 0.1 N NaOH | 8 h | Room Temp | 85.2 | 14.8 | 1 |
| 3% H₂O₂ | 24 h | Room Temp | 91.3 | 8.7 | 3 |
| Light Exposure | 7 days | Room Temp | 94.6 | 5.4 | 1 |
Visualizations
Predicted Degradation Pathways
References
- 1. acdlabs.com [acdlabs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. Stability Studies and Testing of Pharmaceuticals: An Overview – IPA [ipacanada.com]
- 11. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
resolving poor solubility of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in assay buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor solubility of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in assay buffers.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor solubility in aqueous assay buffers?
A1: The low aqueous solubility of this compound is primarily due to its chemical structure. The quinolinone core is a relatively nonpolar, aromatic system. The presence of a bromo substituent and two methyl groups further increases the lipophilicity (hydrophobicity) of the molecule, leading to unfavorable interactions with polar water molecules in aqueous buffers.[1]
Q2: What are the initial signs of poor solubility in my experiment?
A2: Signs of poor solubility include the appearance of a precipitate, cloudiness, or turbidity in your assay buffer after adding the compound.[2][3] This can occur immediately upon addition or after a period of incubation. In cell-based assays, you might observe crystalline structures under a microscope.
Q3: What is "compound crashing out," and how can I prevent it?
A3: "Crashing out" refers to the rapid precipitation of a compound when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer.[2] This "solvent shock" occurs because the compound is highly soluble in the organic solvent but not in the final aqueous environment. To prevent this, you can:
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions.[2]
-
Add the stock solution slowly: Add the compound stock dropwise to the assay buffer while vortexing or stirring to ensure rapid mixing and dispersion.[2]
-
Pre-warm the buffer: Warming the assay buffer to the experimental temperature (e.g., 37°C) can help improve solubility.[2]
Q4: Can the pH of my assay buffer affect the solubility of this compound?
A4: Yes, the pH of the assay buffer can influence the solubility of ionizable compounds. While this compound is not strongly acidic or basic, quinoline and its derivatives can exhibit pH-dependent solubility.[4][5][6] It is advisable to determine the pKa of your compound and assess its solubility across a range of pH values to find the optimal condition for your assay.
Q5: Will serum in my cell culture medium help with solubility?
A5: Yes, proteins in serum, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[7] However, it's important to note that this binding can also affect the free concentration of your compound and potentially influence its biological activity.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
| Observation | Potential Cause | Recommended Solution |
| A visible precipitate or cloudiness forms instantly when the DMSO stock is added to the aqueous buffer. | Solvent Shock: The rapid change in solvent polarity causes the compound to "crash out." | 1. Slow Addition with Agitation: Add the DMSO stock solution drop-by-drop to the assay buffer while vigorously vortexing or stirring.[2] 2. Serial Dilution: Perform a stepwise dilution of the stock solution in the assay buffer.[2] |
| Concentration Exceeds Solubility Limit: The final concentration of the compound in the assay buffer is higher than its maximum solubility. | 1. Lower the Final Concentration: Reduce the working concentration of the compound. 2. Determine Maximum Solubility: Perform a solubility test to find the highest concentration that remains in solution under your experimental conditions. | |
| Low Temperature of Buffer: The assay buffer is at a low temperature, reducing the solubility of the compound. | Pre-warm the Buffer: Ensure your assay buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.[2] |
Issue 2: Precipitation Over Time During Incubation
| Observation | Potential Cause | Recommended Solution |
| The solution is initially clear but becomes cloudy or a precipitate forms after incubation at 37°C. | Temperature-Dependent Solubility: The compound may have lower solubility at the incubation temperature. | Confirm Solubility at Incubation Temperature: Perform a solubility test at 37°C to ensure your working concentration is appropriate. |
| pH Shift in Media: In cell culture experiments, cellular metabolism can alter the pH of the medium, affecting compound solubility.[2] | 1. Use a Buffered Medium: Employ a medium with a robust buffering system (e.g., HEPES). 2. Monitor pH: Check the pH of your media during the experiment. | |
| Interaction with Media Components: The compound may be interacting with salts or other components in the media, leading to precipitation.[8] | Test in a Simpler Buffer: Evaluate the compound's solubility in a basic buffer like PBS to determine if media components are the cause. |
Quantitative Data on Solubility Enhancement
The following table provides illustrative data on the solubility of a hypothetical quinolinone derivative with similar properties to this compound in various co-solvent systems. This data is intended to serve as a guide for selecting appropriate solvent systems.
| Solvent System (Aqueous Buffer with Co-solvent) | Maximum Estimated Soluble Concentration (µM) | Notes |
| 100% Aqueous Buffer (e.g., PBS, pH 7.4) | < 1 | Very poorly soluble. |
| 0.5% DMSO | 5 - 10 | A common starting point for in vitro assays. |
| 1% DMSO | 10 - 25 | Increased solubility, but monitor for cellular toxicity. |
| 5% DMSO | 50 - 100 | Higher solubility, but may be toxic to many cell lines. |
| 5% Ethanol | 20 - 40 | An alternative to DMSO, but can also have biological effects. |
| 10% PEG 400 | 30 - 60 | Polyethylene glycol can be a useful solubilizing agent. |
| 2% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 40 - 80 | Cyclodextrins can form inclusion complexes to enhance solubility. |
Disclaimer: This data is for illustrative purposes and the actual solubility of this compound may vary. It is crucial to experimentally determine the solubility of the compound in your specific assay conditions.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility using the Shake-Flask Method
This protocol outlines a standard procedure to determine the kinetic solubility of a compound in a specific buffer.
Materials:
-
This compound
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Assay buffer of choice (e.g., PBS, pH 7.4)
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DMSO (anhydrous)
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Microcentrifuge tubes (1.5 mL)
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Vortex mixer
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Orbital shaker
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Centrifuge
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HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
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Prepare Serial Dilutions: Create a series of dilutions of the stock solution in the assay buffer. A typical range would be from 1 µM to 100 µM.
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Equilibration: Incubate the tubes on an orbital shaker at a controlled temperature (e.g., room temperature or 37°C) for 24 hours to reach equilibrium.
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Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.
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Sample Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
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Determine Solubility: The highest concentration at which no precipitate is observed is considered the kinetic solubility.
Protocol 2: Co-solvent Screening for Solubility Enhancement
This protocol describes a method for screening different co-solvents to improve the solubility of the compound.
Materials:
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This compound
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Aqueous assay buffer
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Co-solvents to be tested (e.g., DMSO, Ethanol, PEG 400, Propylene Glycol)
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96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance or turbidity
Procedure:
-
Prepare Compound Stock: Prepare a high-concentration stock solution of the compound in 100% of each co-solvent being tested (e.g., 10 mM in DMSO, 10 mM in Ethanol, etc.).
-
Prepare Co-solvent/Buffer Mixtures: In the wells of the 96-well plate, prepare different concentrations of each co-solvent in the aqueous assay buffer (e.g., 0.5%, 1%, 2%, 5% v/v).
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Add Compound Stock: To each well containing the co-solvent/buffer mixture, add a small volume of the corresponding compound stock solution to achieve the desired final compound concentration.
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Incubate and Observe: Incubate the plate at the desired temperature for a set period (e.g., 1-2 hours).
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Measure Turbidity: Read the absorbance or turbidity of each well using a plate reader. An increase in absorbance or turbidity indicates precipitation.
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Identify Optimal Co-solvent: The co-solvent and concentration that provides the highest compound solubility without precipitation is the most suitable for your assay.
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Impact of solubility on a hypothetical signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sketchviz.com [sketchviz.com]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjbphs.com [wjbphs.com]
unexpected results in biological assays with 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support center for 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to address unexpected results in biological assays involving this compound. While specific literature on the bioactivity of this compound is limited, this guide draws upon established knowledge of quinolinone derivatives and common challenges encountered during in-vitro screening of small molecules.
Troubleshooting Guide: Unexpected Assay Results
This guide provides a structured approach to troubleshooting common issues you may encounter during your experiments.
Question 1: Why am I seeing high variability between my replicate wells?
High variability can obscure real biological effects. Consider the following potential causes:
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Uneven Cell Distribution: Ensure a homogeneous single-cell suspension before and during plating.
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Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile buffer or media to maintain humidity.[1]
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Inconsistent Pipetting: Small volume variations can lead to significant concentration differences. Ensure your pipettes are calibrated and use consistent technique.[1]
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Compound Precipitation: Quinolinone-based compounds can sometimes have limited aqueous solubility.[2] Visually inspect your wells for any signs of precipitation. If observed, consider optimizing the solvent concentration or using a different formulation.
Question 2: My positive control is showing a saturated signal. What should I do?
Signal saturation in positive control wells can make it difficult to accurately determine the dynamic range of your assay.
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High Positive Control Concentration: The concentration of your positive control may be too high. Perform a titration to determine the optimal concentration that gives a robust but not saturating signal.[1]
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Incorrect Plate Reader Settings: The gain setting on your microplate reader might be too high. Reduce the gain to bring the signal within the linear range of the detector.[1]
Question 3: I am observing no signal or a very low signal across my entire plate.
A lack of signal can be due to several factors, from reagent issues to problems with your cells.
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Incorrect Filter Sets: For fluorescence-based assays, verify that the excitation and emission wavelengths of your fluorophore match the filter sets in your plate reader.[1]
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Reagent Degradation: Ensure that all reagents, including the assay buffer, detection reagents, and the compound itself, are properly prepared and stored. Prepare fresh reagents if degradation is suspected.[1]
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Cell Viability Issues: The compound may be cytotoxic at the tested concentrations, leading to cell death and a loss of signal. Perform a cell viability assay to assess the health of your cells in the presence of the compound.[1]
Question 4: I'm seeing activity in my primary screen, but it's not validating in secondary assays. What could be the cause?
This is a common issue in high-throughput screening (HTS) and is often due to assay artifacts.[2][3]
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Compound Autofluorescence: Many compounds can fluoresce at the same wavelengths used in fluorescence-based assays, leading to false-positive signals.[4] It is crucial to perform a counter-screen to measure the intrinsic fluorescence of the compound.
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Fluorescence Quenching: Conversely, the compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in signal (a false-negative in a gain-of-signal assay or a false-positive in a loss-of-signal assay).
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Compound Aggregation: At higher concentrations, some small molecules form aggregates that can non-specifically inhibit enzymes or interfere with assay readouts.[3][5] This is a common cause of promiscuous inhibition.
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Luciferase Inhibition: If you are using a luciferase-based reporter assay, the compound may directly inhibit the luciferase enzyme.[6] A counter-screen against purified luciferase is recommended.
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Redox Activity: Some compounds can interfere with assays by acting as reducing or oxidizing agents, particularly in assays that rely on redox-sensitive reporters.[6]
Frequently Asked Questions (FAQs)
Q1: What are the known biological targets of quinolinone derivatives?
Quinolinone scaffolds are present in a wide range of biologically active compounds.[7][8] Depending on their substitution patterns, they have been shown to target various enzymes and receptors, exhibiting activities such as:
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Anti-inflammatory[9]
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Antimicrobial[11]
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Enzyme inhibition (e.g., kinases, isocitrate dehydrogenase 1)[5][12]
Q2: What is the expected solubility of this compound?
The solubility of quinolinone derivatives can vary significantly based on their specific structure.[2] The presence of a bromine atom and dimethyl groups may influence its lipophilicity and aqueous solubility. It is recommended to experimentally determine the solubility in your specific assay buffer.
Q3: How can I be sure my observed activity is real and not an artifact?
A multi-step validation process is crucial.[13] This should include:
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Dose-response confirmation: True activity should be dose-dependent.
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Orthogonal assays: Confirm the activity using a different assay format that measures the same biological endpoint but uses a different detection technology.[5]
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Counter-screens: Run experiments specifically designed to identify common assay interferences (see Troubleshooting Question 4).
-
Structure-Activity Relationship (SAR) analysis: If available, test structurally related analogs. A consistent SAR can provide confidence that the observed activity is due to a specific interaction with the target.
Data Presentation: Assay Interference Troubleshooting
| Potential Issue | Possible Cause | Recommended Action | Reference |
| False Positive (Gain-of-Signal Assay) | Compound Autofluorescence | Pre-read plate after compound addition but before adding detection reagent. | [4] |
| Compound interferes with detection | Run assay in a biochemical format without the target enzyme/receptor. | [6] | |
| Compound Aggregation | Include a detergent (e.g., Triton X-100) in the assay buffer. | [5] | |
| False Negative (Gain-of-Signal Assay) | Fluorescence Quenching | Measure fluorescence in the presence of a known fluorophore. | |
| Cytotoxicity | Perform a cell viability assay (e.g., MTT, CellTiter-Glo). | [1] | |
| High Variability | Compound Precipitation | Visually inspect wells; determine solubility limit. | [2] |
| Edge Effects | Avoid using outer wells of the microplate. | [1] |
Experimental Protocols
Protocol 1: Autofluorescence Measurement
Objective: To determine if this compound exhibits intrinsic fluorescence at the assay wavelengths.
Methodology:
-
Prepare a serial dilution of the compound in the assay buffer, matching the concentrations used in the primary assay.
-
Dispense the compound dilutions into the wells of a microplate.
-
Include wells with buffer only as a negative control.
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Read the plate using the same fluorescence plate reader and filter set (excitation and emission wavelengths) as the primary assay.
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Analyze the data by subtracting the background fluorescence from all readings. A significant signal that is dependent on the compound concentration indicates autofluorescence.[1]
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of this compound.
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only wells as a control.
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Incubate the plate for the same duration as the primary assay.
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Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.
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Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
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Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Troubleshooting workflow for unexpected assay results.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Caption: Logical flow for hit validation and counter-screening.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 3. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugfuture.com [drugfuture.com]
Technical Support Center: Synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This document addresses common challenges encountered during the multi-step synthesis, offering potential solutions and detailed experimental protocols.
Synthetic Workflow Overview
The synthesis of this compound is typically approached in a two-step sequence. The first step involves the formation of the 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one core through an intramolecular Friedel-Crafts reaction. The second step is the regioselective bromination of this core at the 7-position.
Experimental Protocols
Protocol 1: Synthesis of N-(4-bromophenyl)-3,3-dimethylacrylamide
-
To a stirred solution of 4-bromoaniline (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Intramolecular Friedel-Crafts Cyclization
-
Add the N-(4-bromophenyl)-3,3-dimethylacrylamide (1.0 eq) to polyphosphoric acid (PPA) (10-20 eq by weight) or methanesulfonic acid (MSA).
-
Heat the mixture with stirring to 80-120 °C for 2-6 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Bromination of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
-
Dissolve 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-8 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography to separate the desired 7-bromo isomer from other isomers and polybrominated byproducts.
Troubleshooting Guide & FAQs
Step 1: Intramolecular Friedel-Crafts Cyclization
Q1: I am observing very low to no yield of the cyclized product. What could be the issue?
A1: Low yields in intramolecular Friedel-Crafts acylations are common and can be attributed to several factors:
-
Insufficiently acidic catalyst: Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are commonly used.[1] Ensure the PPA is fresh and has not absorbed atmospheric moisture, which can reduce its efficacy. For MSA, ensure it is of high purity.
-
Reaction temperature and time: These reactions often require elevated temperatures to proceed. If the temperature is too low, the reaction may not start. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition and polymerization. Optimization of both temperature and time is crucial.
-
Substrate purity: Impurities in the starting amide can interfere with the cyclization. Ensure the N-aryl-3,3-dimethylacrylamide is of high purity.
Q2: My reaction is producing a significant amount of dark, polymeric material.
A2: Polymerization is a common side reaction.
-
Catalyst concentration: Using a large excess of PPA can sometimes lead to charring and polymerization. Try reducing the amount of PPA, though a sufficient amount is needed to drive the reaction.
-
Temperature control: Overheating is a primary cause of polymerization. Maintain a consistent temperature throughout the reaction. A gradual increase in temperature might be beneficial.
-
Alternative catalysts: Consider using milder Lewis acids or solid-supported acid catalysts which can sometimes reduce side reactions.[2][3]
Q3: Polyphosphoric acid is very viscous and difficult to handle. Are there any alternatives?
A3: Yes, several alternatives to PPA exist:
-
Methanesulfonic acid (MSA): MSA is a strong acid that is a liquid at room temperature, making it much easier to handle than PPA.[1]
-
Eaton's Reagent (P₂O₅ in MSA): This is a powerful and less viscous alternative to PPA.
-
Solid-supported acids: Reagents like silica gel-supported polyphosphoric acid (PPA/SiO₂) can simplify the workup process.[3]
Step 2: Bromination
Q1: The bromination is not selective, and I am getting a mixture of isomers.
A1: Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring. In the dihydroquinolinone system, both the amide nitrogen (activating, ortho-, para-directing) and the alkyl portion of the fused ring will influence the position of bromination.
-
Reaction conditions: Temperature can play a role in selectivity. Running the reaction at a lower temperature may favor the thermodynamically more stable product.
-
Brominating agent: The choice of brominating agent can influence selectivity. N-bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine.
-
Solvent effects: The polarity of the solvent can affect the reactivity of the electrophile and the stability of the intermediates, thereby influencing the isomer distribution.
Q2: I am observing the formation of di- or poly-brominated products.
A2: This indicates that the starting material is too reactive under the chosen conditions or that an excess of the brominating agent was used.
-
Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. Adding the agent portion-wise can help control the reaction.
-
Reaction time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further bromination.
Q3: How can I effectively purify the 7-Bromo isomer from other isomers?
A3: Isomers of brominated dihydroquinolinones can have very similar polarities, making separation challenging.
-
Column chromatography: Careful column chromatography with a shallow solvent gradient is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve the best separation.
-
Recrystallization: If a suitable solvent can be found, fractional recrystallization can be a powerful technique for separating isomers.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Quantitative Data Summary
Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Cyclization
| Catalyst | Typical Temperature (°C) | Typical Reaction Time (h) | Reported Yields for similar reactions | Notes |
| Polyphosphoric Acid (PPA) | 80 - 140 | 1 - 5 | Moderate to Good | Highly viscous, can be difficult to handle.[1] |
| Methanesulfonic Acid (MSA) | 80 - 120 | 2 - 8 | Good | Liquid, easier to handle than PPA.[1] |
| Eaton's Reagent | 25 - 100 | 1 - 6 | Good to Excellent | Highly effective but corrosive. |
| Aluminum Chloride (AlCl₃) | 0 - 80 | 2 - 12 | Variable | Classic Lewis acid, requires anhydrous conditions.[2] |
Table 2: Common Brominating Agents and Conditions
| Brominating Agent | Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Selectivity |
| N-Bromosuccinimide (NBS) | Acetic Acid, CCl₄, CH₂Cl₂ | 0 - 25 | 1 - 6 | Generally good for aromatic bromination. |
| Bromine (Br₂) | Acetic Acid, CH₂Cl₂ | 0 - 25 | 1 - 4 | Can be less selective and lead to over-bromination. |
| Pyridinium Bromide Perbromide | Acetic Acid, THF | 25 - 50 | 2 - 8 | Solid reagent, easier to handle than liquid bromine. |
Troubleshooting Workflow
References
Validation & Comparative
Validating the Biological Activity of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological activity of the novel compound, 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Drawing upon the known activities of structurally related dihydroquinolinone derivatives, this document outlines a proposed investigational workflow targeting two key oncogenic pathways: p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The experimental data for this compound presented herein is hypothetical and serves as a template for evaluation against established inhibitors.
Comparative Analysis of Kinase Inhibition
The initial validation step involves assessing the direct inhibitory effect of the compound on the target kinases. The following tables present a hypothetical comparison of this compound against well-characterized inhibitors of p38α MAPK and VEGFR2.
Table 1: In Vitro p38α MAP Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | p38α MAPK | [Hypothetical Data] | Enzymatic Assay |
| VX-745 (Neflamapimod) | p38α MAPK | 10[1] | Enzymatic Assay |
Table 2: In Vitro VEGFR2 Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | VEGFR2 | [Hypothetical Data] | Enzymatic Assay |
| Sunitinib | VEGFR2 | 80[2] | Enzymatic Assay |
Cellular Activity Profile
Following enzymatic assays, it is crucial to determine the compound's efficacy in a cellular context. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. This is critical for evaluating the anti-proliferative effects of the test compound on cancer cell lines where the target kinases are active.
Table 3: Anti-Proliferative Activity in HCT-116 Human Colon Cancer Cells
| Compound | Primary Target | IC50 (µM) | Assay Type |
| This compound | p38 MAPK / VEGFR2 | [Hypothetical Data] | MTT Assay (72h) |
| VX-745 (Neflamapimod) | p38 MAPK | [Reference Data] | MTT Assay (72h) |
| Sunitinib | VEGFR2 | [Reference Data] | MTT Assay (72h) |
Experimental Workflows and Signaling Pathways
To visualize the proposed experimental validation and the targeted biological pathways, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro p38α MAP Kinase Enzymatic Assay
This protocol is adapted from established luminescence-based kinase assays.
Objective: To determine the IC50 value of the test compound against p38α MAP kinase.
Materials:
-
Recombinant human p38α kinase
-
p38 peptide substrate (e.g., ATF2-based peptide)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Test compound and VX-745 (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound and VX-745 in DMSO. A typical starting concentration range is 100 µM to 1 pM.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control wells).
-
Add 2 µL of p38α kinase solution (at a pre-determined optimal concentration) to each well.
-
Add 2 µL of a mixture containing the p38 peptide substrate and ATP to initiate the reaction. The final ATP concentration should be close to its Km value for p38α.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.
In Vitro VEGFR2 Kinase Enzymatic Assay
This protocol outlines a common method for assessing VEGFR2 kinase activity.
Objective: To determine the IC50 value of the test compound against VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase (cytoplasmic domain)
-
PTK substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Test compound and Sunitinib (dissolved in DMSO)
-
Kinase-Glo® MAX Assay Kit (Promega) or similar
-
White, opaque 96-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound and Sunitinib in the kinase buffer.
-
Add 25 µL of a master mixture containing kinase buffer, PTK substrate, and ATP to each well of a 96-well plate.[3]
-
Add 5 µL of the diluted compound or control solution to the respective wells.
-
Initiate the kinase reaction by adding 20 µL of diluted VEGFR2 enzyme solution to each well (except for the "no enzyme" blank wells).[3]
-
Incubate the plate at 30°C for 45 minutes.[4]
-
Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and measure the remaining ATP.[4]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the p38α assay.
MTT Cell Proliferation Assay
This protocol details the procedure for assessing the anti-proliferative effects of the compound on a cancer cell line.
Objective: To determine the IC50 value of the test compound in a cell-based assay.
Materials:
-
HCT-116 human colon cancer cell line
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test compound, VX-745, and Sunitinib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO only as controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[5]
-
Carefully aspirate the medium containing MTT from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[5]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the dose-response curve to determine the IC50 value.
References
Comparative Efficacy of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and Its Analogs: A Guide for Researchers
Disclaimer: Extensive literature searches did not yield specific efficacy data or biological studies for 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Therefore, this guide provides a comparative analysis of structurally related analogs of 3,4-dihydroquinolin-2(1H)-one to offer insights into their potential therapeutic applications and to provide a framework for future research.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of quinolinone derivatives.
Introduction
The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of compounds with diverse biological activities. Modifications to this core structure, such as the introduction of a bromine atom at the 7-position and dimethyl groups at the 4-position, are anticipated to modulate the molecule's physicochemical properties and biological targets. While direct experimental data for this compound is not currently available in public literature, the study of its analogs provides valuable structure-activity relationship (SAR) insights. This guide focuses on the anticancer and antimalarial activities of several quinolinone and quinazolinone analogs, with a particular emphasis on their efficacy as determined by in vitro assays.
Analogs with Anticancer Activity
A notable area of investigation for 3,4-dihydroquinolin-2(1H)-one analogs is their potential as anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.
Efficacy of 3,4-Dihydroquinolin-2(1H)-one Analogs as VEGFR-2 Inhibitors
A recent study explored a series of 23 novel analogs of 3,4-dihydroquinolin-2(1H)-one for their efficacy against glioblastoma multiforme (GBM), an aggressive brain tumor.[1] The antiproliferative activity of these compounds was evaluated against U87-MG and U138-MG human glioblastoma cell lines. Several compounds demonstrated significant potency, with IC50 values in the low micromolar range, highlighting their potential as therapeutic agents for GBM.[1]
Table 1: Antiproliferative Activity of 3,4-Dihydroquinolin-2(1H)-one Analogs against Glioblastoma Cell Lines [1]
| Compound | U87-MG IC50 (µM) | U138-MG IC50 (µM) |
| 4m | - | 4.20 |
| 4q | - | 8.00 |
| 4t | 10.48 | - |
| 4u | 7.96 | - |
| Temozolomide (TMZ) | 92.90 | 93.09 |
Data sourced from a study on 3,4-dihydroquinolin-2(1H)-one analogues as potential VEGFR2 inhibitors.[1] The compounds are believed to exert their anticancer effects by inhibiting the VEGFA-VEGFR2 signaling pathway.[2]
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor A (VEGF-A) to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events that are crucial for angiogenesis. Analogs of 1-methyl-3,4-dihydroquinolin-2(1H)-one can inhibit this pathway, leading to their anti-angiogenic and anticancer effects.[2]
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by quinolinone analogs.
Analogs with Antimalarial Activity
Quinoline-based compounds have a long history as antimalarial agents. While specific data for this compound is unavailable, various other quinoline derivatives have been evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Table 2: In Vitro Antimalarial Activity of Selected Quinoline Derivatives
| Compound Class | Strain | IC50 (µg/mL) | Reference |
| Pyrimidine-2-thione substituted quinolinone | P. falciparum | 0.041 | [3] |
| 1,3,4-oxadiazole substituted 2-chloroquinoline | P. falciparum | 0.46 | [3] |
| Pyrazole-quinoline derivatives | P. falciparum | 0.036 | [4] |
| Quinoline-chalcone hybrids | P. falciparum | - | [4] |
Note: The specific structures of these compounds are detailed in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of the quinolinone analogs discussed in this guide.
Cytotoxicity and Antiproliferative Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include appropriate vehicle controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period relevant to the study (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.[8]
-
Formazan Formation: Incubate the plate at 37°C for 4 hours.[8]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against the compound concentration.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Kinase Inhibition Assays
VEGFR-2 Kinase Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[9]
Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase in the presence of ATP. A test compound's inhibition of the kinase results in a decreased phosphorylation signal.[9]
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Reaction Setup: In a microplate, combine the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.[9]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.[9]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[9]
-
Reaction Termination and Detection: Stop the reaction and add a detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence, fluorescence, or absorbance) is then measured using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[9]
Conclusion
While there is a notable absence of specific efficacy data for this compound, the broader class of quinolinone and its analogs demonstrates significant potential in oncology and infectious diseases. The potent anti-glioblastoma activity of 3,4-dihydroquinolin-2(1H)-one analogs through VEGFR-2 inhibition provides a strong rationale for investigating the subject compound in similar assays. Furthermore, the established antimalarial activity of various quinoline derivatives suggests another promising avenue for research. The experimental protocols detailed in this guide offer a standardized approach for the biological evaluation of this compound and its future analogs, which will be crucial in elucidating their therapeutic potential. Further research is warranted to synthesize and evaluate this specific compound to determine its place within the landscape of bioactive quinolinones.
References
- 1. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
structure-activity relationship (SAR) studies of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives
Comparative Analysis of 3,4-Dihydroquinolin-2(1H)-one Derivatives in Cancer Research
A detailed examination of the structure-activity relationships of 3,4-dihydroquinolin-2(1H)-one analogs, offering insights into their potential as therapeutic agents. While specific SAR studies on 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives are not extensively available in the public domain, this guide provides a comparative analysis of closely related analogs, focusing on their anticancer activities and the experimental protocols used for their evaluation.
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Researchers have explored the modification of this scaffold to develop novel therapeutic agents, particularly in the field of oncology. This guide delves into the structure-activity relationship (SAR) studies of various derivatives, highlighting how chemical modifications influence their biological efficacy.
Antiproliferative Activity of 3,4-Dihydroquinolin-2(1H)-one Analogues against Glioblastoma Cell Lines
A study focused on the design and synthesis of novel 3,4-dihydroquinolin-2(1H)-one analogues as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) for the treatment of glioblastoma multiforme (GBM) provides valuable SAR data. The antiproliferative effects of these compounds were evaluated against U87-MG and U138-MG human glioblastoma cell lines.[1][2]
Table 1: In Vitro Antiproliferative Activity of 3,4-Dihydroquinolin-2(1H)-one Analogues [1][2]
| Compound ID | U87-MG IC₅₀ (µM) | U138-MG IC₅₀ (µM) |
| 4m | - | 4.20 |
| 4q | - | 8.00 |
| 4t | 10.48 | - |
| 4u | 7.96 | - |
| TMZ (Standard) | 92.90 | 93.09 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of cancer cells. A lower IC₅₀ value indicates higher potency. TMZ (Temozolomide) is a standard chemotherapy drug used for treating glioblastoma.
The data clearly indicates that compounds 4m , 4q , 4t , and 4u exhibit significantly greater potency against glioblastoma cell lines compared to the standard drug, Temozolomide.[1][2] This suggests that the 3,4-dihydroquinolin-2(1H)-one scaffold is a promising starting point for the development of novel anti-glioblastoma agents. The variations in the substituents on the core structure among these active compounds would be key to understanding the detailed SAR.
Tubulin Polymerization Inhibition by Quinoline Sulfonamide Derivatives
In a different study, a series of novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives were synthesized and evaluated as tubulin polymerization inhibitors.[3][4][5] Tubulin is a critical component of the cytoskeleton and a well-established target for anticancer drugs.
Table 2: In Vitro Cytotoxic and Tubulin Polymerization Inhibitory Activities of Quinoline Sulfonamide Derivatives [3][4][5]
| Compound ID | HeLa IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) |
| D13 | 1.34 | 6.74 |
HeLa is a human cervical cancer cell line.
Compound D13 , N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide, demonstrated potent cytotoxic effects against the HeLa cancer cell line.[3][4][5] Its activity is correlated with the inhibition of tubulin polymerization, indicating a clear mechanism of action. This highlights another promising avenue for the therapeutic application of the 3,4-dihydroquinolin-2(1H)-one scaffold.
Experimental Protocols
A clear and detailed methodology is crucial for the reproducibility and validation of scientific findings. Below are the experimental protocols for the key assays mentioned in this guide.
MTT Assay for Antiproliferative Activity
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Procedure: [6]
-
Cell Seeding: Cancer cells (e.g., U87-MG, U138-MG) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically less than 0.5%) to avoid solvent-induced toxicity. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added. Control wells with vehicle (medium with solvent) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability for each concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined from the dose-response curve.
Synthesis of 3,4-Dihydro-2(1H)-quinolinone Analogs
The general synthetic route for the 3,4-dihydroquinolin-2(1H)-one analogues targeting VEGFR2 is outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one versus other substituted quinolinones in cancer research
For researchers, scientists, and drug development professionals, the quest for novel small molecules with potent and selective anticancer activity is a perpetual frontier. Among the myriad of heterocyclic compounds, the quinolinone scaffold has emerged as a privileged structure, demonstrating significant potential in the development of new oncologic therapeutics. This guide provides a comparative analysis of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and other substituted quinolinones, offering insights into their performance, supported by available experimental data and detailed methodologies.
While specific anticancer activity data for this compound is not extensively available in the public domain, this guide leverages data from structurally related substituted quinolinones to provide a valuable comparative framework. This approach allows for an exploration of the structure-activity relationships (SAR) within this class of compounds and highlights their potential mechanisms of action.
Performance Comparison of Substituted Quinolinones
The anticancer efficacy of various substituted quinolinones has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a critical parameter in these assessments. The following tables summarize the cytotoxic activities of several substituted quinolinone derivatives, providing a benchmark for their potential therapeutic efficacy.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| PQ7 | Second-Generation Substituted Quinoline | T47D (Breast) | 0.1 (colony growth inhibition) | [1] |
| Compound 12e | Quinoline-Chalcone Derivative | MGC-803 (Gastric) | 1.38 | [2] |
| HCT-116 (Colon) | 5.34 | [2] | ||
| MCF-7 (Breast) | 5.21 | [2] | ||
| Compound 11e | 2-Quinolone Derivative | COLO 205 (Colon) | Nanomolar range | [3] |
| Compound 3c | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Amelanotic Melanoma) | Comparable to Cisplatin/Doxorubicin | [4] |
| MDA-MB-231 (Breast) | Comparable to Cisplatin/Doxorubicin | [4] | ||
| A549 (Lung) | Comparable to Cisplatin/Doxorubicin | [4] | ||
| Compound 7 | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 | [5] |
Key Mechanisms of Action of Substituted Quinolinones
Substituted quinolinones exert their anticancer effects through a variety of molecular mechanisms, often targeting key signaling pathways involved in cell growth, proliferation, and survival.[6] Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.
One of the primary mechanisms of action for many quinolinone derivatives is the inhibition of protein kinases.[6] Kinases are critical components of signaling pathways that are often dysregulated in cancer. By blocking the activity of specific kinases, these compounds can halt the uncontrolled proliferation of cancer cells.
Another important mechanism is the induction of apoptosis, or programmed cell death.[7] Many anticancer drugs, including substituted quinolinones, can trigger apoptotic pathways in cancer cells, leading to their elimination.
Furthermore, some quinolinone derivatives have been shown to interfere with DNA replication and repair processes in cancer cells by intercalating with DNA or inhibiting enzymes like topoisomerase.[7]
Signaling Pathway Visualization
To illustrate the molecular targets of substituted quinolinones, the following diagrams depict key signaling pathways frequently implicated in cancer and targeted by this class of compounds.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed protocols for key experiments commonly used to evaluate the anticancer activity of substituted quinolinones.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of the cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells to ~80% confluency. Harvest the cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[8]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: In Vitro and In Vivo Data Not Currently Available
A comprehensive comparative analysis of in vitro and in vivo data for the compound 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one cannot be provided at this time due to a lack of publicly available experimental data. Extensive searches of scientific literature and databases did not yield any published studies detailing the biological activity, pharmacokinetic properties, or mechanistic pathways of this specific chemical entity.
For a thorough comparison guide to be developed, as requested, foundational research would first need to be conducted and published. This would involve a series of in vitro experiments to determine the compound's effects on isolated cells, enzymes, or receptors, followed by in vivo studies in animal models to assess its efficacy, safety, and metabolic profile in a whole organism.
Hypothetical Experimental Workflow for Future Research
Should data become available, a comparative guide would be structured to provide researchers, scientists, and drug development professionals with a clear and objective analysis. The following outlines a potential experimental workflow that could generate the necessary data for such a guide.
Caption: Hypothetical workflow for generating comparative in vitro and in vivo data.
Data Presentation in Future Analyses
Once experimental data is available, it would be summarized in structured tables for easy comparison. Below are examples of how such data would be presented.
Table 1: Hypothetical In Vitro Activity Profile
| Assay Type | Target | Metric (e.g., IC₅₀, EC₅₀, Kᵢ) | Result |
| Enzyme Inhibition | Example Kinase 1 | IC₅₀ (nM) | [Value] |
| Receptor Binding | Example Receptor A | Kᵢ (nM) | [Value] |
| Cell Viability | Cancer Cell Line X | GI₅₀ (µM) | [Value] |
| Target Engagement | Reporter Cell Line Y | EC₅₀ (nM) | [Value] |
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters
| Species | Route of Admin. | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |
| Mouse | IV | 1 | [Value] | [Value] | [Value] | [Value] | 100 |
| Mouse | PO | 10 | [Value] | [Value] | [Value] | [Value] | [Value] |
| Rat | PO | 10 | [Value] | [Value] | [Value] | [Value] | [Value] |
Detailed Experimental Protocols
A crucial component of the guide would be the detailed methodologies for all key experiments. This would include, but not be limited to:
-
In Vitro Assays: Reagents, cell lines, incubation times, temperature, and detection methods.
-
In Vivo Studies: Animal models (species, strain, sex, age), housing conditions, dosing regimen (formulation, route, volume), and methods for sample collection and analysis.
Signaling Pathway Visualization
If the compound was found to modulate a specific signaling pathway, a diagram would be generated to illustrate its mechanism of action. For instance, if it were found to inhibit a key kinase in a cancer-related pathway, the visualization would clearly depict the point of intervention.
Caption: Example diagram of a hypothetical mechanism of action.
spectroscopic data comparison for confirming the structure of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one through the comparative analysis of spectroscopic data. This guide provides predicted and experimental data for the target compound and its unsubstituted analog, detailed experimental protocols, and a logical workflow for spectroscopic analysis.
The precise structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide invaluable data to confirm molecular structures. This guide focuses on the spectroscopic characterization of this compound, a substituted quinolinone derivative of potential interest in medicinal chemistry.
To facilitate unambiguous structural confirmation, a direct comparison is made with the corresponding unsubstituted analog, 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. The presented data, including predicted ¹H and ¹³C NMR spectra, alongside typical IR and MS fragmentation patterns, will aid researchers in verifying the synthesis and purity of this compound.
Comparative Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for this compound and 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Proton Assignment | This compound (Predicted Chemical Shift, δ ppm) | 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (Predicted Chemical Shift, δ ppm) |
| H1 (NH) | ~8.0-8.5 (broad singlet) | ~8.0-8.5 (broad singlet) |
| H5 | ~7.3 (d) | ~7.2 (d) |
| H6 | ~7.1 (dd) | ~7.0 (t) |
| H8 | ~7.5 (d) | ~6.9 (d) |
| H3 (CH₂) | ~2.5 (s) | ~2.5 (s) |
| 4-CH₃ (x2) | ~1.3 (s) | ~1.3 (s) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon Assignment | This compound (Predicted Chemical Shift, δ ppm) | 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (Predicted Chemical Shift, δ ppm) |
| C2 (C=O) | ~172 | ~172 |
| C4 | ~35 | ~35 |
| C4a | ~138 | ~139 |
| C5 | ~129 | ~127 |
| C6 | ~130 | ~122 |
| C7 | ~118 (C-Br) | ~128 |
| C8 | ~118 | ~115 |
| C8a | ~125 | ~126 |
| C3 (CH₂) | ~53 | ~53 |
| 4-CH₃ (x2) | ~28 | ~28 |
Table 3: Infrared (IR) Spectroscopy Data (Typical Absorption Bands)
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (amide) | 3200-3400 |
| C=O Stretch (amide) | 1650-1680 |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-Br Stretch | 500-600 |
Table 4: Mass Spectrometry (MS) Data (Expected Fragmentation)
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 267/269 (due to Br isotopes) | [M-CH₃]⁺, [M-Br]⁺, fragments from retro-Diels-Alder reaction |
| 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | 189 | [M-CH₃]⁺, fragments from retro-Diels-Alder reaction |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
-
Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method. For relatively volatile and thermally stable compounds like the ones discussed, Electron Ionization (EI) is a common choice. Electrospray Ionization (ESI) can also be used, particularly with a liquid chromatography (LC-MS) setup.
-
Data Acquisition : Acquire the mass spectrum over a suitable mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition of the molecular ion.
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to gain further structural information. For the bromo-compound, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed for all bromine-containing fragments.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for confirming the structure of a synthesized organic compound using spectroscopic data.
Caption: Logical workflow for the confirmation of a chemical structure using spectroscopic techniques.
This guide provides a foundational framework for the spectroscopic analysis of this compound. By following the outlined protocols and comparing the acquired data with the provided reference information, researchers can confidently confirm the structure of their synthesized compound.
identifying the biological targets of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological targets of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is not available in the current scientific literature. This guide, therefore, provides a comparative analysis of the biological targets identified for the broader class of quinolin-2(1H)-one derivatives, offering insights into the potential activities of the specified compound based on the structure-activity relationships of its chemical class.
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3][4] These derivatives have been extensively investigated as inhibitors of various enzymes and proteins, demonstrating their potential in the development of novel therapeutics for a multitude of diseases, including cancer and neurodegenerative disorders.[2][3][4] This guide provides a comparative overview of the key biological targets of quinolin-2(1H)-one derivatives, supported by experimental data and detailed protocols.
Key Biological Targets of Quinolin-2(1H)-one Derivatives
Quinolin-2(1H)-one derivatives have been shown to target several important biological molecules, primarily protein kinases, acetylcholinesterase, and tubulin. The specific activity and selectivity of these compounds are highly dependent on the nature and position of substituents on the quinolinone core.[5][6][7]
Protein Kinase Inhibition
A significant number of quinolin-2(1H)-one derivatives have been developed as potent protein kinase inhibitors.[8][9][10] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[10][11] Quinolinone-based compounds have been shown to target various kinases, including receptor tyrosine kinases like VEGFR and EGFR, as well as intracellular kinases such as Raf and c-Met.[10][12]
Acetylcholinesterase Inhibition
Several quinolin-2(1H)-one derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[13][14][15][16] Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.[17] The quinolinone scaffold can interact with the active site of AChE, leading to a reduction in acetylcholine hydrolysis.[14][15]
Tubulin Polymerization Inhibition
A class of quinolin-2(1H)-one derivatives has been found to interfere with microtubule dynamics by inhibiting tubulin polymerization.[18][19][20][21] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[22][23] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule formation, leading to cell cycle arrest and apoptosis, making them promising anticancer agents.[18][19][20][21]
Comparative Performance Data
The following table summarizes the inhibitory activities of representative quinolin-2(1H)-one derivatives against their respective biological targets. This data is compiled from various in vitro studies and is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target's activity.
| Compound Class | Exemplar Compound | Biological Target | IC50 (nM) | Reference |
| Kinase Inhibitors | 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline derivative | c-Met | 0.59 | [9] |
| 3-Cyano-4-(phenoxyanilino)quinoline | MEK (MAPKK) | - | [12] | |
| 7-Chloro-4-(piperazin-1-yl)quinoline derivative | VEGFR-2 | 1380 | [12] | |
| AChE Inhibitors | Quinolinone Hybrid (AM5) | Acetylcholinesterase (AChE) | 1290 | [13][16] |
| Quinolinone Hybrid (AM10) | Acetylcholinesterase (AChE) | 1720 | [13][16] | |
| 3,4-dihydro-2(1H)-quinoline-O-alkylamine derivative (21c) | Acetylcholinesterase (eeAChE) | 560 | [14] | |
| Tubulin Polymerization Inhibitors | Quinoline derivative (4c) | Tubulin Polymerization | 17000 | [21] |
| Quinolinone derivative (NSC 664171) | Tubulin Polymerization | - | [18] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate and validate these findings.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a common method for measuring the inhibitory activity of compounds against a specific protein kinase.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A luciferase-based system is used to convert ADP to ATP, which then generates a luminescent signal.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (e.g., a quinolinone derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the test compound solution.
-
Add the kinase enzyme to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[11]
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[24][25]
Principle: The assay measures the activity of AChE by monitoring the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.[25][26][27]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Test compound
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.
-
Assay Setup:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well.
-
Include a control with no inhibitor and a blank with no enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm over time in a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[24][26][28]
-
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay is used to identify compounds that interfere with the formation of microtubules.
Principle: The polymerization of purified tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm.[22][23]
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound
-
Microplate reader with temperature control
Procedure:
-
Preparation:
-
Keep all reagents on ice.
-
Prepare a solution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute it in the polymerization buffer.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate, add the tubulin solution and the test compound.
-
Include a positive control (e.g., paclitaxel, a polymerization promoter) and a negative control (e.g., colchicine, a polymerization inhibitor).
-
-
Polymerization and Measurement:
-
Initiate polymerization by adding GTP to all wells and immediately transferring the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 60-90 minutes).[23]
-
-
Data Analysis:
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinolin-2(1H)-one derivative.
Caption: Experimental workflow for determining the IC50 of an AChE inhibitor using Ellman's method.
Caption: Mechanism of tubulin polymerization inhibition by a quinolin-2(1H)-one derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Biological Activities of Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 15. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quinolin-6-Yloxyacetamides Are Microtubule Destabilizing Agents That Bind to the Colchicine Site of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scribd.com [scribd.com]
Comparative Analysis of Cross-Reactivity for 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: Data Not Available
A comprehensive search for the cross-reactivity profile of the compound 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one has yielded no publicly available experimental data. Despite extensive searches of chemical databases, vendor information, and the scientific literature, no studies detailing its binding affinities, selectivity, or off-target effects could be identified.
The initial objective was to provide a detailed comparison guide for researchers, scientists, and drug development professionals, outlining the cross-reactivity of this compound against a panel of biological targets and comparing its performance with alternative compounds. This would have included quantitative data summarized in tables, detailed experimental protocols, and visualizations of relevant biological pathways.
However, the lack of primary data for this specific molecule prevents the creation of such a guide. Information available is limited to its chemical structure, basic properties, and commercial availability. While some research exists on the biological activities of derivatives of the broader quinolinone scaffold, such as their potential as antitumor or antileishmanial agents, this information is not directly applicable to the specified compound and does not provide the cross-reactivity data required for a comparative analysis.
Therefore, it is not possible to fulfill the request for a comparison guide on the cross-reactivity profile of this compound at this time. Further experimental investigation would be required to generate the necessary data to perform such an analysis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two plausible synthetic routes for the preparation of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The two strategies, a "Bromination Last" approach and a "Bromination First" approach, are evaluated based on their respective reaction steps, reagents, and potential yields. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key transformations are provided.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Bromination Last | Route 2: Bromination First |
| Overall Strategy | Synthesis of the dihydroquinolinone core followed by regioselective bromination. | Synthesis of a brominated precursor followed by intramolecular cyclization. |
| Number of Steps | 5 | 4 |
| Key Reactions | Intramolecular Friedel-Crafts Cyclization, Electrophilic Aromatic Bromination | Intramolecular Friedel-Crafts Cyclization |
| Potential Advantages | Milder conditions for the key cyclization step. | Fewer overall steps. |
| Potential Challenges | Achieving high regioselectivity in the final bromination step. | The electron-withdrawing nature of bromine may hinder the final cyclization step, potentially requiring harsher conditions and leading to lower yields. |
Route 1: Bromination Last Approach
This synthetic pathway involves the initial construction of the 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one scaffold, followed by a regioselective bromination at the 7-position.
digraph "Route_1_Bromination_Last" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
edge [fontname="Arial", fontsize=9];
// Nodes
A [label="3,3-Dimethylacrylic acid", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="3,3-Dimethylacryloyl chloride", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="N-Phenyl-3,3-dimethylacrylamide", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one", fillcolor="#F1F3F4", fontcolor="#202124"];
E [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
A -> B [label="SOCl₂"];
B -> C [label="Aniline, Pyridine"];
C -> D [label="Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PPA, TFA)"];
D -> E [label="NBS, Solvent"];
}
Diagram 2: Workflow for the "Bromination First" synthetic route.
Quantitative Data for Route 2
Step Reaction Reagents & Conditions Typical Yield (%) Estimated Time 1 Acid Chloride Formation 3,3-Dimethylacrylic acid, Thionyl chloride (SOCl₂) >95% 2-4 hours 2 Amide Formation 3,3-Dimethylacryloyl chloride, 3-Bromoaniline, Pyridine, Et₂O, 0°C to RT 80-90% 1-2 hours 3 Intramolecular Cyclization N-(3-Bromophenyl)-3,3-dimethylacrylamide, AlCl₃ or Polyphosphoric acid (PPA) 40-60% 6-24 hours
Experimental Protocols for Key Steps in Route 2
Step 2: Amide Formation with 3-Bromoaniline
This protocol is based on standard amidation procedures.[1]
-
In a round-bottom flask, 3-bromoaniline (1.0 eq.) is dissolved in anhydrous diethyl ether (15 mL per 1 g of aniline) under a nitrogen atmosphere.
-
Pyridine (1.2 eq.) is added, and the mixture is cooled to 0°C.
-
A solution of 3,3-dimethylacryloyl chloride (1.05 eq.) in anhydrous diethyl ether (5 mL per 1 g of acid chloride) is added dropwise.
-
The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 1-2 hours.
-
The reaction is monitored by TLC.
-
The mixture is diluted with diethyl ether and washed successively with 1M HCl, saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give N-(3-bromophenyl)-3,3-dimethylacrylamide, which can be purified by recrystallization or column chromatography if necessary.
Step 3: Intramolecular Friedel-Crafts Cyclization of N-(3-Bromophenyl)-3,3-dimethylacrylamide
Due to the deactivating effect of the bromine substituent, this cyclization may require more forcing conditions than the non-brominated analog.[2][3]
-
N-(3-Bromophenyl)-3,3-dimethylacrylamide (1.0 eq.) is added portion-wise to pre-heated polyphosphoric acid (PPA) (10-20 times the weight of the amide) at 80-100°C with vigorous stirring.
-
The mixture is heated at 100-120°C for 6-24 hours.
-
The reaction progress is monitored by TLC.
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with stirring.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.
-
The crude solid is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the product is purified by column chromatography or recrystallization to afford this compound.
Comparison of Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process and the relationship between the two synthetic routes.
Diagram 3: Logical comparison of the two synthetic strategies.
Conclusion
Both the "Bromination Last" and "Bromination First" routes offer viable pathways to this compound. The choice between the two will likely depend on the specific experimental capabilities and priorities of the research team.
-
Route 1 (Bromination Last) is likely to be higher yielding for the key ring-forming step due to the absence of the deactivating bromo group. However, the final bromination step may present challenges in achieving perfect regioselectivity, potentially requiring careful optimization of reaction conditions to avoid the formation of other brominated isomers.
-
Route 2 (Bromination First) is more convergent, with fewer overall steps. The main challenge lies in the intramolecular Friedel-Crafts cyclization of the electron-deficient aromatic ring. This step may require harsher conditions and could result in a lower yield compared to the cyclization in Route 1.
For initial small-scale synthesis and exploration, Route 1 may be preferable due to the more reliable cyclization step. For larger-scale synthesis where step economy is a primary concern, further optimization of the cyclization in Route 2 could make it the more attractive option.
References
A Comparative Guide to the Potential Biological Effects of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
December 2025
Introduction
The quinolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the potential biological effects of the novel compound, 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. As there is currently no publicly available experimental data on the biological activity of this specific molecule, this document serves as a predictive assessment of its novelty. The analysis is based on the established pharmacological profiles of structurally related quinolin-2(1H)-one and 3,4-dihydro-2(1H)-quinolinone derivatives. By comparing the structural features of this compound with known bioactive compounds, we can hypothesize its potential activities and provide a framework for its future experimental evaluation. This guide is intended to assist researchers in designing studies to explore the unique therapeutic potential of this compound.
Structural Features and Potential for Novelty
The structure of this compound is characterized by a 3,4-dihydroquinolin-2(1H)-one core, substituted with a bromine atom at the 7th position and two methyl groups at the 4th position. The novelty of its biological effects may arise from this specific combination of substituents. The bromine atom can influence the compound's pharmacokinetic properties and binding interactions, while the gem-dimethyl group at the 4-position may impact its metabolic stability and conformational rigidity, potentially leading to altered target selectivity or potency compared to other quinolinone derivatives.
Comparative Analysis of Potential Biological Activities
Based on the known activities of the quinolinone class of compounds, we can anticipate several potential biological effects for this compound.
Anticancer Activity
Quinolinone derivatives have demonstrated significant potential as anticancer agents, often acting through the induction of apoptosis and cell cycle arrest.[1] The introduction of a bromine atom has been shown in some heterocyclic compounds to enhance cytotoxic activity. The potential anticancer efficacy of this compound can be benchmarked against other quinolinone derivatives.
Table 1: Comparative Anticancer Activity of Representative Quinolinone Derivatives
| Compound/Alternative | Target Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivative | MGC-803 (Gastric Cancer) | 1.38 | [2] |
| HCT-116 (Colon Cancer) | 5.34 | [2] | |
| MCF-7 (Breast Cancer) | 5.21 | [2] | |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Amelanotic Melanoma) | Comparable to Cisplatin/Doxorubicin | [2] |
| MDA-MB-231 (Breast Cancer) | Comparable to Cisplatin/Doxorubicin | [2] | |
| A549 (Lung Cancer) | Comparable to Cisplatin/Doxorubicin | [2] | |
| 2-Quinolone Derivative | COLO 205 (Colon Cancer) | Nanomolar range | [2] |
Antibacterial Activity
The quinolone ring is famously the core of a major class of antibiotics. While the quinolin-2(1H)-one structure is different, derivatives have still shown promise as antibacterial agents.[3][4] The novelty of this compound in this area would depend on its spectrum of activity and potency against resistant strains.
Table 2: Comparative Antibacterial Activity of Representative Quinolone Derivatives
| Compound/Alternative | Bacterial Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin (Reference) | Escherichia coli | 0.008 - 0.25 | [3] |
| Staphylococcus aureus | 0.12 - 1 | [3] | |
| Novel Pyrazole Compound | E. coli (efflux mutant) | 0.25 | [4] |
| Novel Compound 2 | E. coli (efflux mutant) | 0.125 | [4] |
| E. coli (wild-type) | 8 | [4] |
Phosphodiesterase (PDE) Inhibition
The 3,4-dihydro-2(1H)-quinolinone scaffold is present in the FDA-approved PDE3 inhibitor, Cilostazol. This suggests that this compound may also exhibit inhibitory activity against phosphodiesterases. Its novelty could lie in its selectivity for different PDE isozymes.
Table 3: Comparative PDE Inhibition of a Representative Dihydroquinolinone
| Compound | Isozyme | IC50 (µmol/L) | Reference |
| Racemic Saterinone | PDE I | 37.3 | [5] |
| PDE II | 51.4 | [5] | |
| PDE III | 0.02 | [5] | |
| PDE IV | 0.03 | [5] |
Central Nervous System (CNS) Receptor Binding
Several 3,4-dihydro-2(1H)-quinolinone derivatives, including the atypical antipsychotic Aripiprazole, are known to interact with dopamine and serotonin receptors. The potential for this compound to modulate these receptors warrants investigation.
Table 4: Comparative Binding Affinities of Representative CNS-Active Compounds
| Compound | Receptor Subtype | Reported Kd or Ki (nM) | Reference |
| [³H]N-methylspiperone | Dopamine D2 | 0.03 - 0.1 | [6] |
| Spiperone-d2 | Dopamine D2 | 8 | [7] |
| Haloperidol | Dopamine D2 | 0.91 | [8] |
| Serotonin (Agonist) | Serotonin 5-HT2A | EC50: 14 | [9] |
Experimental Protocols
To experimentally assess the novelty of this compound, the following standard protocols are recommended.
Anticancer Activity Assays
-
Cell Viability (MTT) Assay:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with the test compound at its IC50 concentration for a specified time.[10]
-
Harvest the cells and wash with cold PBS.[10]
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.[11]
-
Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Treat cells with the test compound for 24-48 hours.
-
Harvest and fix the cells in ice-cold 70% ethanol.[12]
-
Wash the cells with PBS and treat with RNase A to remove RNA.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[12]
-
Antibacterial Activity Assay
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):
-
Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate with a suitable broth medium.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Phosphodiesterase (PDE) Inhibition Assay
-
Fluorescence Polarization (FP) Assay:
-
Prepare serial dilutions of the test compound.
-
Add the test compound dilutions to the wells of a microplate.[5]
-
Add the PDE enzyme solution and incubate to allow for inhibitor binding.[5]
-
Initiate the reaction by adding a fluorescently labeled substrate (e.g., FAM-cAMP).[5]
-
After a set incubation period, stop the reaction and add a binding agent that captures the fluorescent product.[5]
-
Measure the fluorescence polarization. A decrease in FP signal indicates inhibition of PDE activity. The IC50 value is determined from the dose-response curve.
-
CNS Receptor Binding Assay
-
Radioligand Competition Binding Assay:
-
Prepare cell membranes from cells expressing the receptor of interest (e.g., dopamine D2 or serotonin 5-HT2A).
-
In a multi-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]spiperone), and varying concentrations of the unlabeled test compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The Ki value, representing the affinity of the test compound for the receptor, is calculated from the IC50 value of the competition curve.[6]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential inhibition of the EGFR signaling pathway by quinolinone derivatives.
References
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. innoprot.com [innoprot.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
For Immediate Reference: Operational and Disposal Plan
This document provides comprehensive guidance on the proper disposal of 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. The following protocols are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear the following appropriate personal protective equipment when handling this compound:
-
Chemical safety goggles or a face shield.
-
Chemically resistant gloves (e.g., nitrile or neoprene).
-
A laboratory coat or other protective clothing.
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1].
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention[2].
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical advice[2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[2].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and give a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3].
II. Chemical Waste Disposal Protocol
As a brominated heterocyclic compound, this compound must be treated as a halogenated organic waste [4][5]. It is crucial to segregate this waste stream from all other laboratory waste to ensure proper disposal and to prevent dangerous chemical reactions.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) in a designated, robust, and sealable container. This container should be clearly labeled "HALOGENATED ORGANIC SOLID WASTE"[5][6].
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a designated "HALOGENATED ORGANIC LIQUID WASTE" container[7][8]. Do not mix with non-halogenated solvent waste. The container must be made of a compatible material (e.g., polyethylene for many organic solvents) and have a secure, tight-fitting lid[4].
-
-
Waste Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "HAZARDOUS WASTE"[8].
-
The full chemical name: "this compound" and any other chemical constituents in the container, with their approximate percentages or volumes[5].
-
The primary hazards associated with the waste (e.g., "Toxic," "Irritant")[4].
-
The name of the principal investigator and the laboratory location (building and room number)[9].
-
The date when the waste was first added to the container[10].
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory[4].
-
Ensure that incompatible waste streams are segregated to prevent accidental mixing[11].
-
Use secondary containment (e.g., a larger, chemically resistant bin) for liquid waste containers to mitigate spills[11].
-
Keep waste containers securely closed at all times, except when adding waste[4][7].
-
-
Arranging for Disposal:
III. Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area[6].
-
Ensure Adequate Ventilation: Work in a well-ventilated area or use a chemical fume hood to manage vapors[6].
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent to contain the spill. For larger spills, avoid using combustible materials like paper towels[6].
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container labeled for halogenated solid waste[6].
-
Decontaminate the Area: Clean the spill area with a suitable solvent (as recommended by your institution's EHS department), followed by soap and water[6].
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbents and contaminated PPE, must be collected and disposed of as halogenated hazardous waste[6].
Quantitative Data Summary
While specific experimental data for this compound is not provided in the search results, the table below summarizes key information for a closely related compound, 7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one. This information is provided for comparative hazard assessment.
| Property | Value |
| CAS Number | 1784426-29-4 |
| Molecular Formula | C₁₁H₁₂BrNO |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Codes | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P363, P501 |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. benchchem.com [benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Essential Safety and Handling Guide for 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds and general laboratory safety principles. It is imperative to treat this compound with caution and handle it as potentially hazardous.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Hazard Assessment of Similar Compounds
Structurally related compounds, such as other brominated quinoline and isoquinoline derivatives, exhibit a range of hazards including:
Given these potential hazards, a cautious approach is necessary when handling this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to minimize exposure and ensure safety during the handling of this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a full-face shield are required to protect against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber) should be worn at all times. Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat, fully buttoned, should be worn over personal clothing. Long pants and closed-toe shoes are mandatory to ensure full skin coverage. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Ensure a calibrated and certified chemical fume hood is operational.
- Prepare the work area by covering surfaces with absorbent, disposable bench paper.
- Have a chemical spill kit readily accessible.
- Verify that an emergency eyewash station and safety shower are unobstructed and functional.
2. Weighing and Aliquoting:
- Conduct all manipulations of the solid compound, including weighing, within the chemical fume hood to contain any dust.
- Use anti-static weighing paper or a container to prevent dispersal of the powder.
- If preparing a solution, add the solid to the solvent slowly to avoid splashing.
3. During the Experiment:
- Keep all containers with the compound sealed when not in use.
- Clearly label all vessels containing the chemical with its full name and any known hazard warnings.
- Avoid working alone. Ensure a colleague is aware of the work being performed.
4. Post-Experiment:
- Decontaminate all surfaces and equipment used with an appropriate solvent and cleaning agent.
- Dispose of all contaminated materials, including gloves and bench paper, as hazardous waste.
- Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
1. Waste Segregation:
- All solid waste contaminated with this compound (e.g., gloves, wipes, weighing paper) must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.
- Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic liquids.
2. Labeling and Storage:
- Waste containers must be labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.
- Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
3. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][3]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
